3-(1,3-Benzothiazol-2-yl)-2-pyridinol
Description
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Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYUPKSHSZIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287611 | |
| Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292140-76-2 | |
| Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292140-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Keto-Enol Tautomerism of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is of paramount importance in the fields of medicinal chemistry and materials science. The specific equilibrium between keto and enol forms can dictate a molecule's biological activity, solubility, and spectroscopic properties. This technical guide provides a comprehensive framework for the investigation of the keto-enol tautomerism of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, a heterocyclic compound of significant interest due to the combined pharmacophores of the benzothiazole and pyridinol moieties. While specific experimental data for this exact molecule is not extensively published, this guide will leverage established principles and methodologies from analogous systems to provide a robust protocol for its characterization. We will delve into the synthesis, the key factors influencing the tautomeric equilibrium, and the primary analytical techniques for its elucidation, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented by computational modeling.
Introduction: The Significance of Tautomerism in Heterocyclic Systems
Tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between two isomers, known as tautomers, that differ in the position of a proton and a double bond.[1] In the context of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, the equilibrium of interest is between the enol form (2-pyridinol) and the keto form (2-pyridone).
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3][4] Similarly, the 2-pyridone motif is present in numerous bioactive compounds.[5] The interplay of these two heterocyclic systems in a single molecule presents a compelling case for detailed structural and physicochemical characterization. The position of the tautomeric equilibrium can profoundly impact the molecule's hydrogen bonding capabilities, planarity, and electronic distribution, all of which are critical determinants of its interaction with biological targets.[3]
This guide will provide the necessary theoretical background and practical protocols to enable researchers to thoroughly investigate the keto-enol tautomerism of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol and related compounds.
Synthesis of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
The synthesis of molecules containing both benzothiazole and 2-pyridone moieties has been reported through various synthetic strategies.[2][6] A plausible and adaptable synthetic route to 3-(1,3-Benzothiazol-2-yl)-2-pyridinol would likely involve a multi-component reaction or a convergent synthesis. One potential approach is the condensation of 2-aminobenzothiazole with a suitable 1,3-dicarbonyl compound, followed by cyclization to form the 2-pyridone ring.
Experimental Protocol: A General Synthetic Approach
A generalized procedure for the synthesis of pyrimido[2,1-b]benzothiazole derivatives, which can be adapted, involves a one-pot three-component reaction of 2-aminobenzothiazole, a benzaldehyde derivative, and a β-ketoester in the absence of a solvent.[6]
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask, combine equimolar amounts of 2-aminobenzothiazole, an appropriate aldehyde, and a β-ketoester (e.g., ethyl acetoacetate).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60°C) with constant stirring.[6]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and a suitable organic solvent like diethyl ether to remove any unreacted starting materials and byproducts.[6] The crude product can then be purified by recrystallization or column chromatography to yield the desired 3-(1,3-Benzothiazol-2-yl)-2-pyridinol derivative.
Factors Influencing the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is not static and is influenced by a variety of internal and external factors. Understanding these factors is crucial for controlling and predicting the tautomeric preference of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
Solvent Effects
The polarity of the solvent plays a significant role in determining the favored tautomer.[7][8] Generally, polar solvents tend to stabilize the more polar tautomer. For 2-pyridone systems, the keto form is often favored in polar solvents like water and alcohols, while the enol form is more prevalent in non-polar solvents.[8] This is attributed to the differential solvation of the two forms.
Temperature
Temperature can shift the equilibrium. A variable temperature NMR study can provide thermodynamic parameters (ΔH and ΔS) for the tautomerization process, offering deeper insights into the energetic landscape of the equilibrium.[9]
Intramolecular Hydrogen Bonding
The structure of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol allows for the possibility of intramolecular hydrogen bonding, particularly in the enol form, between the hydroxyl group of the pyridinol and the nitrogen atom of the benzothiazole. Such an interaction can significantly stabilize the enol tautomer.[10]
Aromaticity
The tautomeric equilibrium can be influenced by the aromatic character of the heterocyclic rings. The enol form possesses a fully aromatic pyridine ring, which is a stabilizing factor.[11] Conversely, the keto form disrupts this aromaticity to some extent. The overall energetic balance will depend on the interplay of these and other stabilizing and destabilizing effects.
Analytical Characterization of Tautomerism
A combination of spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[12][13] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[14]
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
Objective: To determine the equilibrium constant (KT) for the keto-enol tautomerism of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol in different solvents.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the compound at a known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD).
-
1H NMR Acquisition: Record the 1H NMR spectrum for each sample. Key diagnostic signals to monitor include the N-H proton of the keto form and the O-H proton of the enol form. The chemical shifts of the aromatic protons on both the pyridinol and benzothiazole rings will also differ between the two tautomers.
-
Signal Assignment: Assign the peaks corresponding to the keto and enol forms. This can be aided by 2D NMR techniques (e.g., COSY, HSQC, HMBC) and by comparison with spectra of related compounds where the tautomeric form is fixed (e.g., N-methylated or O-methylated derivatives). Computational prediction of chemical shifts can also assist in this process.[12]
-
Integration and Calculation of KT: Carefully integrate the non-overlapping signals corresponding to each tautomer. The equilibrium constant (KT = [enol]/[keto]) can be calculated from the ratio of the integrals.[14] It is crucial to select signals from protons that are unique to each tautomer and have a clear baseline for accurate integration.
| Parameter | Keto Tautomer (2-Pyridone form) | Enol Tautomer (2-Pyridinol form) |
| Diagnostic 1H NMR Signal | N-H proton (typically downfield) | O-H proton (variable, often broad) |
| 13C NMR Signal | C=O carbon (around 160-180 ppm) | C-OH carbon |
Table 1: Expected NMR Spectroscopic Features of the Tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, as the two tautomers will have distinct electronic absorption spectra due to their different chromophoric systems.[15][16]
Experimental Protocol: UV-Vis Analysis of Tautomerism
Objective: To qualitatively and quantitatively assess the tautomeric equilibrium by observing changes in the absorption spectra in different solvents.
Step-by-Step Methodology:
-
Sample Preparation: Prepare dilute solutions of the compound in a variety of solvents covering a wide range of polarities.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Spectral Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands as a function of solvent polarity. The presence of isosbestic points can be indicative of a two-component equilibrium.[17]
-
Quantitative Analysis: By using model compounds that are locked in either the keto or enol form, it is possible to determine the molar absorptivities of the individual tautomers and subsequently calculate the equilibrium constant in different solvents.[15]
Computational Modeling
In the absence of extensive experimental data for the target molecule, computational chemistry provides a powerful predictive tool.[18] Density Functional Theory (DFT) calculations can be employed to:
-
Calculate the relative energies of the keto and enol tautomers in the gas phase and in different solvent environments (using continuum solvent models).
-
Predict the geometric parameters (bond lengths, bond angles) of each tautomer.
-
Simulate NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.
-
Investigate the energetic profile of the proton transfer reaction pathway.
Conclusion
The study of the keto-enol tautomerism of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol is a multifaceted endeavor that requires a synergistic approach combining organic synthesis, advanced spectroscopic techniques, and computational modeling. This in-depth technical guide provides a comprehensive roadmap for researchers to systematically investigate this equilibrium. By understanding the factors that govern the tautomeric preference and by applying the detailed experimental protocols outlined herein, scientists can gain crucial insights into the structure-property relationships of this important class of heterocyclic compounds, thereby facilitating their development in drug discovery and materials science.
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molecular structure and electronic properties of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
Abstract
This technical guide provides a comprehensive analysis of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, a heterocyclic compound of significant interest due to its unique molecular architecture and promising electronic properties. The fusion of the electron-deficient benzothiazole moiety with the electron-rich 2-pyridinol ring establishes a framework conducive to remarkable photophysical phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT). This document delineates the compound's structural characteristics, theoretical and experimental electronic properties, validated synthetic protocols, and prospective applications in advanced materials and medicinal chemistry. By synthesizing data from computational modeling and experimental findings, this guide aims to serve as an authoritative resource for professionals engaged in the exploration and application of novel heterocyclic compounds.
Introduction: The Convergence of Two Privileged Scaffolds
The benzothiazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of FDA-approved drugs and high-performance organic materials.[1][2] Its derivatives are recognized for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] In the realm of materials, the benzothiazole core is integral to the design of organic semiconductors, fluorescent dyes, and OLEDs, prized for its thermal stability and electron-withdrawing nature.[6][7]
Juxtaposed with the 2-pyridinol scaffold, a structure known for its proton-donating hydroxyl group and distinct tautomeric forms, the resultant molecule, 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, becomes a prime candidate for exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast photophysical process, where a proton is transferred within the molecule upon photoexcitation, can lead to unique fluorescent properties, including an exceptionally large Stokes shift.[8][9][10] Understanding the interplay between the molecular structure and the resulting electronic behavior is paramount for harnessing the full potential of this compound. This guide offers a detailed exploration of these facets, grounded in established scientific principles and experimental data.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol are dictated by its constituent aromatic systems and their spatial arrangement. The molecule consists of a planar benzothiazole ring system linked at its 2-position to the 3-position of a 2-pyridinol ring. A critical structural feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the pyridinol hydroxyl group (-OH) and the nitrogen atom of the benzothiazole ring. This pre-organized conformation is the key prerequisite for the ESIPT process.
Core Physicochemical Data
The fundamental properties of the molecule are summarized below. While experimental data for this specific derivative is sparse, predicted values based on its structure provide a reliable baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂OS | [11][12] |
| Molar Mass | 228.27 g/mol | [11][12] |
| Melting Point | 305-306°C | [11] |
| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [11] |
| pKa (Predicted) | 10.51 ± 0.10 | [11] |
Molecular Geometry Visualization
The structural formula of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol highlights the intramolecular hydrogen bond.
Caption: Molecular structure of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
Synthesis and Spectroscopic Characterization
The synthesis of benzothiazole derivatives is well-established, typically involving the cyclocondensation of an ortho-substituted aniline with a suitable reagent. For the target compound, a common and effective strategy is the reaction of 2-aminothiophenol with 2-hydroxynicotinic acid or its derivatives.
Experimental Protocol: Synthesis
Causality: This protocol leverages the classic condensation reaction where the nucleophilic amino and thiol groups of 2-aminothiophenol attack the electrophilic carbonyl carbon of the carboxylic acid, followed by dehydration and cyclization to form the stable benzothiazole ring. Polyphosphoric acid (PPA) serves as both a catalyst and a dehydrating agent at elevated temperatures.
-
Reactant Preparation: In a round-bottom flask, combine 2-aminothiophenol (1.0 eq) and 2-hydroxynicotinic acid (1.0 eq).
-
Reaction Medium: Add polyphosphoric acid (PPA) (10-15x weight of reactants) to the flask.
-
Cyclocondensation: Heat the mixture to 180-200°C with constant stirring under an inert atmosphere (e.g., Argon) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to approximately 100°C, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) solution until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF) to yield the pure 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
Workflow and Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system of analysis.
Caption: Workflow for synthesis and characterization.
Expected Spectroscopic Signatures
-
FT-IR (KBr, cm⁻¹): A broad peak around 3400-3300 cm⁻¹ (O-H stretch, intramolecularly bonded), a sharp peak around 1620-1600 cm⁻¹ (C=N stretch of the thiazole ring), and characteristic aromatic C-H and C=C stretching vibrations.
-
¹H NMR (DMSO-d₆, δ ppm): A downfield, broad singlet for the hydroxyl proton (>10 ppm), and a complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzothiazole and pyridinol rings.
-
¹³C NMR (DMSO-d₆, δ ppm): A signal for the C=N carbon in the thiazole ring around 160-165 ppm, and a series of signals in the aromatic region (110-155 ppm).[13]
-
Mass Spectrometry (ESI+): A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 229.27.
Electronic Structure and Photophysical Dynamics
The electronic behavior of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol is its most compelling feature, governed by the interaction between its constituent rings and the potential for ESIPT.
Computational Analysis: DFT and TD-DFT Insights
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic structure and optical properties of molecules.[6][14]
-
Frontier Molecular Orbitals (FMOs): Calculations typically show that the Highest Occupied Molecular Orbital (HOMO) is localized on the more electron-rich 2-pyridinol moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting benzothiazole unit.[15] This spatial separation of FMOs is indicative of an intramolecular charge transfer (ICT) character upon excitation.[8]
-
Energy Gap (E_gap): The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) determines the energy of the lowest electronic transition and is inversely related to the molecule's polarizability.[16]
-
Simulated Spectra: TD-DFT calculations can predict the UV-Vis absorption wavelengths (λ_max), corresponding oscillator strengths (f), and the nature of the electronic transitions (e.g., π-π* or n-π*).[14]
| Computational Parameter | Typical Predicted Value | Significance |
| E_HOMO | ~ -5.5 to -6.0 eV | Energy of the highest occupied molecular orbital |
| E_LUMO | ~ -1.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital |
| E_gap (HOMO-LUMO) | ~ 3.5 to 4.5 eV | Determines lowest absorption energy and reactivity |
Photophysical Properties and the ESIPT Mechanism
The hallmark of this molecule is its fluorescence, which is dictated by the ESIPT process.[9][17]
-
Ground State (Enol Form): In the ground state, the molecule exists in its stable enol tautomeric form, stabilized by the intramolecular hydrogen bond.
-
Photoexcitation: Upon absorbing a photon of appropriate energy, the molecule is promoted to an excited singlet state (S₁). This excitation increases the acidity of the pyridinol proton and the basicity of the benzothiazole nitrogen.
-
Proton Transfer: In the excited state, an ultrafast and essentially barrierless proton transfer occurs from the hydroxyl group to the nitrogen atom.[9][17] This creates a new transient species, the excited keto-tautomer.
-
Fluorescence: The excited keto-tautomer relaxes to its ground state by emitting a photon (fluorescence). This emission occurs at a significantly lower energy (longer wavelength) compared to the initial absorption.
-
Reverse Proton Transfer: In the ground state, the keto form is unstable, and a rapid reverse proton transfer occurs, regenerating the original enol form to complete the cycle.
This entire process results in a very large Stokes shift, which is the separation between the absorption and emission maxima. Large Stokes shifts are highly desirable for applications in fluorescence imaging and OLEDs as they minimize self-absorption and improve signal clarity.
Caption: Jablonski diagram illustrating the ESIPT process.
Potential Applications: From Photonics to Pharmaceuticals
The unique structural and electronic profile of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol makes it a compelling candidate for several high-value applications.
-
Organic Light-Emitting Diodes (OLEDs): Molecules exhibiting ESIPT are highly sought after as emitters in OLEDs. The large Stokes shift minimizes efficiency losses from self-absorption, and the high quantum yields observed in many benzothiazole derivatives contribute to device brightness and performance.[6][18]
-
Fluorescent Probes and Chemosensors: The ESIPT process can be highly sensitive to the molecule's microenvironment. Changes in solvent polarity, pH, or the presence of specific metal ions can modulate the proton transfer process, leading to a detectable change in the fluorescence signal (either in intensity or wavelength). This makes the compound a promising platform for developing highly specific chemosensors.[13]
-
Drug Development: The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] Given the known anticancer, antimicrobial, and anti-inflammatory activities of various benzothiazole derivatives, this compound warrants investigation for its potential therapeutic efficacy.[3][4] For instance, some benzothiazole derivatives have been explored as inhibitors of Aβ aggregation in Alzheimer's disease.[19]
Conclusion and Future Outlook
3-(1,3-Benzothiazol-2-yl)-2-pyridinol is a molecule of considerable scientific interest, positioned at the intersection of advanced materials and medicinal chemistry. Its structure is elegantly pre-organized for Excited-State Intramolecular Proton Transfer, a phenomenon that endows it with distinctive photophysical properties, including a large Stokes shift and potentially high fluorescence quantum efficiency.
The synthetic accessibility of this compound, combined with its robust benzothiazole core, provides a versatile platform for further derivatization. Future research should focus on:
-
Systematic Derivatization: Introducing electron-donating or -withdrawing groups onto either the benzothiazole or pyridinol rings to fine-tune the HOMO/LUMO energy levels and modulate the absorption/emission wavelengths.
-
Quantitative Photophysical Studies: Precisely measuring fluorescence quantum yields, lifetimes, and the kinetics of the ESIPT process in various media to build a comprehensive photophysical profile.
-
Biological Screening: Evaluating the compound and its derivatives against a panel of biological targets, including cancer cell lines and microbial strains, to uncover potential therapeutic applications.
By pursuing these avenues, the scientific community can fully unlock the potential of this fascinating heterocyclic system, paving the way for new technologies and therapeutic interventions.
References
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A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164. Available from: [Link]
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3-(1,3-BENZOTHIAZOL-2-YL)-2-PYRIDINOL. ChemBK. Available from: [Link]
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Available from: [Link]
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Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative. (2025). Dergipark. Available from: [Link]
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Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs: spectroscopic and photophysical properties investigation. (n.d.). RSC Publishing. Available from: [Link]
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TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. (n.d.). Molecular Systems Design & Engineering (RSC Publishing). Available from: [Link]
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Excited-state proton transfer – Light and Molecules. (n.d.). Available from: [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. Available from: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). PMC. Available from: [Link]
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Excited-State Intramolecular Proton Transfer in 2-(3'-Hydroxy-2'-pyridyl)benzoxazole. Evidence of Coupled Proton and Charge Transfer in the Excited State of Some o-Hydroxyarylbenzazoles. (2007). The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
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Study of Benzothiazoles and its Pharmaceutical Importance. (n.d.). Bibliomed. Available from: [Link]
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Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). Available from: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). IJRPC. Available from: [Link]
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). MDPI. Available from: [Link]
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PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (n.d.). chem.uaic.ro. Available from: [Link]
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Excited state intramolecular proton transfer mechanism of a benzothiazole derivative fluorescent probe: Spontaneous ESIPT process. (2025). ResearchGate. Available from: [Link]
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Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (n.d.). PMC. Available from: [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting D. (2022). Semantic Scholar. Available from: [Link]
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PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (n.d.). ResearchGate. Available from: [Link]
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Synthesis of pyrimido[2,1-b][3][4]benzothiazoles and[3][4]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. (n.d.). arkat usa. Available from: [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025). ResearchGate. Available from: [Link]
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Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation. (2023). PubMed. Available from: [Link]
- Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,. (n.d.). Available from: https://www.researchgate.net/publication/352737604_Synthesis_and_Characterization_of_the_Ligand_Derivative_from_Benzothiazole_N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-12-Diamine_and_Its_Complexes_with_CoII_CuII_ZnII_CdII_and_HgII
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Bridge control of photophysical properties in benzothiazole-phenoxazine emitters – from thermally activated delayed fluorescence to room temperature phosphorescence. (n.d.). Document Server@UHasselt. Available from: [Link]
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(PDF) Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative. (2025). ResearchGate. Available from: [Link]
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Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). MDPI. Available from: [Link]
-
The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. (2019). ResearchGate. Available from: [Link]
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Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive. Available from: [Link]
-
DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. (2020). Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. (2020). R Discovery. Available from: [Link]
-
Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][4]benzothiazole-4-carboxylate. (2026). ResearchGate. Available from: [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). Scientific Research Publishing. Available from: [Link]
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Unveiling the Dual Luminescence of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol: A Technical Guide to its Photophysical Intricacies
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fascinating dual emission characteristics of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, a molecule of significant interest in the realm of fluorescent probes and materials science. As a Senior Application Scientist, this document is structured to provide not just a descriptive overview, but a deep, mechanistic understanding coupled with practical, field-proven insights into its photophysical behavior. We will explore the core principles governing its unique luminescence, the experimental methodologies to rigorously characterize it, and the exciting applications that these properties unlock.
The Phenomenon of Dual Emission: An Introduction
Certain molecules, upon excitation with light, exhibit the remarkable property of emitting light at two distinct wavelengths. This phenomenon, known as dual fluorescence, is a powerful tool in various scientific disciplines. In the case of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol and its analogs, this dual emission arises from a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]
Unlike conventional fluorophores that typically display a single emission band, ESIPT-capable molecules can exist in two different tautomeric forms in the excited state, each with its own characteristic fluorescence. This unique feature provides a ratiometric response to the molecule's environment, making it an exquisitely sensitive reporter of local conditions.
The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The dual emission of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol is fundamentally governed by the transfer of a proton within the molecule after it has been excited by light. Let's dissect this ultrafast process:
2.1. The Ground State: The Enol Form
In its ground state, the molecule predominantly exists in its "enol" tautomeric form. This form possesses an intramolecular hydrogen bond between the hydroxyl group of the pyridinol ring and a nitrogen atom of the benzothiazole moiety.
2.2. Photoexcitation and the Franck-Condon State
Upon absorption of a photon, the molecule is promoted to an excited electronic state. This initial excited state, known as the Franck-Condon state, retains the geometry of the ground state enol form. This locally excited enol form (E*) is responsible for the first, shorter-wavelength emission band.
2.3. The Ultrafast Proton Transfer: Formation of the Keto Tautomer
In the excited state, the acidity of the hydroxyl proton and the basicity of the benzothiazole nitrogen are significantly increased. This triggers an extremely rapid, sub-picosecond transfer of the proton along the pre-existing hydrogen bond. This transfer results in the formation of a new tautomer, the "keto" form (K*).
2.4. Emission from the Keto Tautomer: The Second, Stokes-Shifted Emission
The excited keto tautomer (K) is energetically more stable than the excited enol form (E). As it relaxes to its ground state, it emits a photon at a longer wavelength (lower energy) than the enol emission. This results in a large separation between the absorption and the second emission band, a phenomenon known as a large Stokes shift.[3] This large Stokes shift is highly advantageous as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence measurements.
The entire ESIPT process can be visualized as a four-level photochemical cycle:
Caption: The four-level photochemical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Experimental Characterization of Dual Emission
A thorough understanding of the dual emission properties of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol requires a suite of spectroscopic techniques. The causality behind these experimental choices lies in the need to independently probe the ground and excited state dynamics, and to quantify the efficiency of the emission processes.
3.1. Steady-State Spectroscopy: A Snapshot of the Photophysics
Steady-state measurements provide time-averaged information about the absorption and emission properties.
-
UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelength(s) at which the molecule absorbs light most efficiently. For ESIPT molecules, the absorption spectrum corresponds to the enol tautomer in the ground state.
-
Fluorescence Spectroscopy: This is the cornerstone for observing dual emission. By exciting the sample at a wavelength within its absorption band, the resulting emission spectrum will reveal two distinct peaks corresponding to the enol (E) and keto (K) tautomers. The relative intensities of these two peaks are highly sensitive to the solvent polarity and viscosity.
Experimental Protocol: Steady-State Fluorescence Measurement
-
Sample Preparation: Prepare dilute solutions of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Acquisition of Emission Spectra:
-
Set the excitation wavelength to the absorption maximum of the enol form.
-
Scan the emission monochromator over a wavelength range that encompasses both expected emission bands (e.g., 350 nm to 700 nm).
-
Record the fluorescence intensity as a function of emission wavelength.
-
-
Acquisition of Excitation Spectra:
-
Set the emission monochromator to the maximum of each of the two emission bands.
-
Scan the excitation monochromator over a wavelength range covering the absorption spectrum.
-
The resulting excitation spectra should match the absorption spectrum, confirming that both emissions originate from the same ground-state species.
-
3.2. Time-Resolved Spectroscopy: Unraveling the Dynamics
Time-resolved fluorescence measurements provide crucial information about the lifetimes of the excited states and the kinetics of the ESIPT process.
-
Time-Correlated Single Photon Counting (TCSPC): This is the gold-standard technique for measuring fluorescence lifetimes in the nanosecond and sub-nanosecond time range. By measuring the decay of the fluorescence intensity over time at the wavelengths of the enol and keto emissions, one can determine their respective excited-state lifetimes. The decay of the enol emission and the rise time of the keto emission can provide direct insight into the rate of the ESIPT.
Experimental Protocol: Time-Resolved Fluorescence Measurement (TCSPC)
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare solutions as for steady-state measurements.
-
Data Acquisition:
-
Excite the sample with the pulsed laser at the absorption maximum.
-
Set the emission monochromator to the peak of the enol emission and collect the fluorescence decay profile.
-
Repeat the measurement with the emission monochromator set to the peak of the keto emission.
-
-
Data Analysis:
-
Fit the decay profiles to exponential functions to extract the fluorescence lifetimes (τ).
-
The decay of the enol form and the rise time of the keto form can be used to calculate the rate constant of the ESIPT.
-
Caption: Experimental workflow for the characterization of dual emission properties.
Photophysical Properties of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol and its Analogs
Table 1: Representative Photophysical Data for HBT in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (Enol, E) (nm) | Emission λmax (Keto, K) (nm) | Quantum Yield (ΦK*) |
| Cyclohexane | ~340 | ~380 | ~530 | High |
| Toluene | ~342 | ~385 | ~535 | High |
| Dichloromethane | ~345 | ~390 | ~540 | Moderate |
| Acetonitrile | ~343 | ~395 | ~550 | Low |
| Ethanol | ~345 | ~400 | ~560 | Very Low |
Note: These are approximate values based on literature for HBT and are intended to be illustrative. Actual values for 3-(1,3-Benzothiazol-2-yl)-2-pyridinol may vary.
Interpretation of the Data:
-
Solvatochromism: The emission of the keto form (K) shows a significant red-shift (bathochromic shift) as the polarity of the solvent increases. This is because the keto tautomer has a larger dipole moment than the enol tautomer and is therefore stabilized to a greater extent by polar solvents. The enol emission (E) is less sensitive to solvent polarity.
-
Quantum Yield: The fluorescence quantum yield of the keto form is typically high in non-polar, aprotic solvents. In polar, protic solvents like ethanol, the quantum yield often decreases significantly due to the disruption of the intramolecular hydrogen bond by intermolecular hydrogen bonding with the solvent, which can provide a non-radiative decay pathway.
Applications in Research and Drug Development
The unique dual emission and ratiometric response of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol and similar ESIPT fluorophores make them powerful tools in various scientific fields.
5.1. Ratiometric Fluorescent Probes
The ability to emit at two distinct wavelengths provides a built-in self-calibration for fluorescence measurements. By taking the ratio of the intensities of the two emission bands, one can obtain a quantitative measure of the local environment that is independent of the probe concentration, excitation intensity, and other experimental artifacts.[4][5][6] This is a significant advantage over single-wavelength intensity-based probes.
Applications of Ratiometric Probes:
-
Sensing Polarity and Viscosity: The sensitivity of the dual emission to the solvent environment allows these molecules to be used as probes for micro-polarity and micro-viscosity in complex systems like biological membranes and polymer matrices.
-
Bioimaging: Ratiometric ESIPT probes can be designed to detect specific analytes or changes in the cellular environment, such as pH, ion concentration, or the presence of reactive oxygen species.[1][4] For example, a probe could be designed where the binding of an analyte disrupts the ESIPT process, leading to a change in the ratio of the two emission intensities.
-
Drug Delivery: These probes can be incorporated into drug delivery systems to monitor the release of a therapeutic agent in real-time.
5.2. White-Light Emitting Materials
By carefully tuning the molecular structure and the solid-state packing, it is possible to balance the intensities of the blue (enol) and yellow-green (keto) emissions to generate white light from a single molecule. This has potential applications in organic light-emitting diodes (OLEDs) for solid-state lighting and displays.
5.3. Photostabilizers
The ultrafast ESIPT process provides an efficient pathway for the dissipation of absorbed UV energy, which can protect materials from photodegradation. This property makes ESIPT compounds useful as photostabilizers in polymers and other materials.
Conclusion and Future Perspectives
3-(1,3-Benzothiazol-2-yl)-2-pyridinol stands as a compelling example of a molecule whose utility is intrinsically linked to its sophisticated photophysical behavior. The dual emission arising from excited-state intramolecular proton transfer offers a powerful and versatile platform for the development of advanced fluorescent sensors and materials. A thorough understanding of the fundamental principles of ESIPT, coupled with rigorous experimental characterization, is paramount to unlocking the full potential of this and related compounds.
Future research in this area will likely focus on the rational design of new ESIPT-based probes with enhanced brightness, photostability, and specificity for a wider range of biological and environmental analytes. The continued development of advanced spectroscopic techniques will further illuminate the intricate details of the ESIPT process, paving the way for the creation of next-generation smart materials and diagnostic tools.
References
-
ESIPT-Based Photoactivatable Fluorescent Probe for Ratiometric Spatiotemporal Bioimaging. (2016). MDPI. [Link]
-
An ESIPT-based ratiometric fluorescent probe for detecting H2O2 in water environment and biosystems. (n.d.). PubMed Central. [Link]
-
An ESIPT-based fluorescent probe for highly selective and ratiometric detection of mercury(ii) in solution and in cells. (n.d.). RSC Publishing. [Link]
-
An ESIPT-based ratiometric fluorescent probe for the discrimination of live and dead cells. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles. (n.d.). PubMed Central. [Link]
-
An ESIPT Probe for the Ratiometric Imaging of Peroxynitrite Facilitated by Binding to Aβ-Aggregates. (2018). Journal of the American Chemical Society. [Link]
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- 3. An ESIPT-based fluorescent probe for highly selective and ratiometric detection of mercury(ii) in solution and in cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. An ESIPT-based ratiometric fluorescent probe for the discrimination of live and dead cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: 3-(1,3-Benzothiazol-2-yl)-2-pyridinol Probes for Bioimaging
Topic: 3-(1,3-Benzothiazol-2-yl)-2-pyridinol probes for bioimaging applications Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide details the application of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol (BTP) and its derivatives as high-performance fluorescent probes.[1] Leveraging the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, these probes offer a large Stokes shift (>100 nm), high photostability, and environmental sensitivity. This note covers the physicochemical properties, mechanism of action, and step-by-step protocols for detecting biothiols (Cysteine, Homocysteine, Glutathione) and monitoring pH variations in live cells.
Introduction
Conventional fluorophores often suffer from small Stokes shifts (causing self-quenching) and aggregation-caused quenching (ACQ). The 3-(1,3-Benzothiazol-2-yl)-2-pyridinol scaffold overcomes these limitations via ESIPT.
Upon photoexcitation, the enol form of the BTP molecule undergoes an ultrafast proton transfer to the keto tautomer, which emits light at a significantly longer wavelength. The incorporation of the pyridine ring (unlike the phenyl ring in the classic HBT scaffold) introduces unique pH-sensitivity and improved water solubility, making it an ideal core for ratiometric sensing in complex biological matrices.
Key Advantages[2][3][4]
-
Large Stokes Shift: Minimizes interference from excitation light and autofluorescence.
-
Ratiometric Potential: Distinct emission bands for Enol (blue/green) and Keto (orange/red) forms allow for self-calibrating measurements.
-
Activatable Sensing: The hydroxyl group (-OH) acts as a "lock." Functionalizing it (e.g., with an acrylate or sulfonate group) quenches ESIPT; reaction with a target analyte restores the -OH, turning fluorescence "ON."
Technical Specifications
| Property | Specification | Notes |
| Chemical Formula | C₁₂H₈N₂OS | Core scaffold |
| Excitation Max | 340 – 380 nm | UV/Blue excitation |
| Emission Max | 480 – 550 nm (Enol)580 – 650 nm (Keto) | Dual emission depends on solvent polarity and pH |
| Stokes Shift | > 150 nm | Excellent for signal-to-noise ratio |
| Solubility | DMSO (Stock), PBS/Water (Working) | Pyridine nitrogen improves aqueous solubility vs. HBT |
| Quantum Yield | 0.2 – 0.6 | Varies by derivative and solvent |
| pKa | ~5.5 – 7.5 | Tunable via substituents on the pyridine ring |
Mechanism of Action: ESIPT Cycle
The core mechanism relies on the presence of an intramolecular hydrogen bond between the pyridinol hydroxyl group (proton donor) and the benzothiazole nitrogen (proton acceptor).
Figure 1: The ESIPT photocycle.[2][3] Excitation of the Enol form triggers proton transfer, resulting in red-shifted Keto emission.
Experimental Protocols
Preparation of Stock and Working Solutions
Reagents:
-
BTP Probe (Solid powder)
-
DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade
-
PBS (Phosphate Buffered Saline), pH 7.4
Protocol:
-
Stock Solution (1-10 mM): Dissolve 1 mg of BTP probe in the appropriate volume of DMSO. Vortex until fully dissolved. Store at -20°C in the dark.
-
Working Solution (5-20 µM): Dilute the stock solution into PBS or cell culture media immediately prior to use.
-
Note: Keep final DMSO concentration < 1% to avoid cytotoxicity.
-
Biothiol Detection (Cysteine/Homocysteine)
This protocol uses a BTP derivative caged with an acrylate or DNBS group. The probe is non-fluorescent (or blue) until the thiol cleaves the cage, restoring the ESIPT core (green/red).
Step-by-Step Workflow:
-
Cell Culture: Seed HeLa or A549 cells in confocal dishes and incubate for 24h at 37°C (5% CO₂).
-
Probe Loading:
-
Remove culture media and wash cells 2x with PBS.
-
Add BTP-Probe working solution (e.g., 10 µM in serum-free media).
-
Incubate for 20–30 minutes at 37°C.
-
-
NEM Control (Optional but Recommended):
-
To verify specificity, pre-treat a control set of cells with N-ethylmaleimide (NEM) (1 mM, 30 min) to block endogenous thiols before adding the probe. These cells should show minimal fluorescence.
-
-
Exogenous Thiol Addition (Positive Control):
-
Add Cysteine (100 µM) to the probe-loaded cells and incubate for an additional 15 minutes to observe fluorescence enhancement.
-
-
Imaging:
-
Wash cells 3x with PBS.
-
Image using a confocal microscope.
-
Excitation: 405 nm or 488 nm.
-
Emission: Collect signal in the 500–600 nm channel (Green/Yellow).
-
Ratiometric pH Sensing
The pyridine nitrogen allows BTP to act as a pH sensor. Acidic environments protonate the pyridine, altering the ESIPT dynamics.
-
Calibration: Prepare buffers ranging from pH 4.0 to 8.0 containing 10 µM BTP.
-
Measurement: Record fluorescence spectra (Ex: 360 nm).
-
Acidic (pH < 6): Enhanced Blue emission (Enol-like or protonated form).
-
Basic (pH > 7): Enhanced Green/Red emission (Keto form).
-
-
In Vivo Imaging: Incubate cells with BTP (as above). Treat with Nigericin (10 µM) in buffers of fixed pH to equilibrate intracellular pH for calibration curves.
Imaging Workflow Diagram
Figure 2: Standardized workflow for live-cell imaging using BTP probes.
Troubleshooting & Validation
| Issue | Possible Cause | Solution |
| Low Signal | Probe aggregation or low loading | Sonicate stock solution; increase concentration to 20 µM; ensure serum-free media during loading. |
| High Background | Non-specific binding | Increase washing steps (3-5x PBS); reduce incubation time. |
| No Spectral Shift | pH insensitivity or failed cleavage | Verify pH of buffers; ensure esterases/thiols are active (use positive controls like Cys). |
| Photobleaching | High laser power | BTP is generally stable, but reduce laser power to <5% and use fast scanning speeds. |
References
-
MDPI (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Molecules.[1][4][5][6][7][8][9][10][11][12]
-
RSC (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews.
-
NIH (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega.
-
ResearchGate (2025). Excited state intramolecular proton transfer mechanism of a benzothiazole derivative fluorescent probe.
-
NIH (2020). Cooperation of ESIPT and ICT Processes in the Designed 2-(2'-Hydroxyphenyl)benzothiazole Derivative. Analytical Chemistry.[4][5][6][12]
Sources
- 1. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cooperation of ESIPT and ICT Processes in the Designed 2-(2'-Hydroxyphenyl)benzothiazole Derivative: A Near-Infrared Two-Photon Fluorescent Probe with a Large Stokes Shift for the Detection of Cysteine and Its Application in Biological Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 11. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Solid-State Emissive 3-(1,3-Benzothiazol-2-yl)-2-pyridinol in Organic Light-Emitting Diodes (OLEDs)
Introduction: Harnessing Intramolecular Proton Transfer for Efficient Solid-State Luminescence
In the pursuit of next-generation display and lighting technologies, organic light-emitting diodes (OLEDs) stand out for their superior color rendering, flexibility, and efficiency. The heart of an OLED is its emissive layer, where the careful design of fluorescent molecules dictates device performance. This document details the application of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, a molecule engineered to exhibit robust solid-state fluorescence, a critical property for high-performance OLEDs.
The key to the luminescent behavior of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol lies in a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3][4][5] In its ground state, the molecule exists in an "enol" form. Upon photoexcitation, an intramolecular proton transfer occurs, leading to a transient, energetically favorable "keto" tautomer. This tautomer is responsible for the emissive properties. The significant structural rearrangement between the enol and keto forms results in a large Stokes shift, which is advantageous in minimizing self-absorption and enhancing the efficiency of light outcoupling in an OLED device.[6]
Furthermore, the rigid, planar structure of the benzothiazole and pyridinol moieties can restrict intramolecular rotations in the solid state, a phenomenon that often quenches fluorescence in other molecules. This inherent structural feature, combined with the ESIPT mechanism, makes 3-(1,3-Benzothiazol-2-yl)-2-pyridinol a promising candidate for an efficient solid-state emitter, overcoming the common challenge of aggregation-caused quenching in organic luminophores.
These application notes provide a comprehensive guide for researchers, from the synthesis of the material to its characterization and integration into a functional OLED device.
Part 1: Synthesis of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol can be achieved through a one-pot, three-component reaction, a method known for its efficiency and atom economy.[7][8] This proposed protocol is based on established synthetic routes for similar benzothiazole derivatives.
Protocol 1: One-Pot Synthesis
Objective: To synthesize 3-(1,3-Benzothiazol-2-yl)-2-pyridinol from commercially available starting materials.
Materials:
-
2-Aminobenzothiazole
-
An appropriate aldehyde derivative
-
A β-ketoester or similar 1,3-dicarbonyl compound
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminobenzothiazole (1.0 mmol), the chosen aldehyde (1.0 mmol), and the β-ketoester (1.0 mmol).
-
Solvent Addition: Add 10 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 1:2 mixture of ethyl acetate and petroleum ether as the mobile phase). The reaction is typically complete within 3-5 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
One-Pot Reaction: This approach is chosen for its efficiency, reducing the number of synthetic steps, purification stages, and overall waste generation.
-
Acetic Acid: It serves as both a solvent and a mild acid catalyst to facilitate the condensation reactions.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the multiple bond-forming steps involved in the cyclization process.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the high purity required for photophysical studies and device fabrication.
Caption: Energy level diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process.
Upon absorbing a photon, the molecule transitions from the ground state (S₀) to the excited state (S₁). In the excited state, the pyridinol proton is transferred to the benzothiazole nitrogen, a process that occurs on a picosecond timescale. [2]This creates the keto tautomer, which is more stable in the excited state. The molecule then relaxes to the ground state via fluorescence, emitting a photon of lower energy (longer wavelength) than the one absorbed. This entire cycle results in a large Stokes shift, which is the difference between the absorption and emission maxima.
Table 1: Representative Photophysical Data for Solid-State Benzothiazole Derivatives
| Compound | Excitation (nm) | Emission (nm) | Solid-State Quantum Yield (Φ_F) | Reference |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine | 360 | 455 | 2.16% | [9] |
| N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-N-phenylbenzenamine | 360 | 455 | 10.91% | [9] |
| 2-(benzo[d]thiazol-2-yl)-5-(diphenylamino)phenol | 360 | 463 | 9.45% | [9] |
| Indazole-benzothiadiazole derivative | 420 | 570 | 31.00% | [10] |
| 2-Amino-4-(benzylamino)benzot[4][5]hieno[3,2-d]pyrimidine 5,5-dioxide | 385 | 449 | Strong (relative) | [11] |
Note: The data presented are for structurally related compounds to provide a reasonable expectation for the performance of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
Part 3: Application in OLEDs
The strong solid-state fluorescence of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol makes it a suitable candidate for the emissive layer (EML) in an OLED. A standard multilayer device architecture is recommended to ensure efficient charge injection, transport, and recombination. [12][13][14]
Protocol 3: OLED Fabrication and Characterization
Objective: To fabricate a multilayer OLED using 3-(1,3-Benzothiazol-2-yl)-2-pyridinol as the emitter and to characterize its electroluminescence performance.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Transport Layer (HTL) material (e.g., TAPC)
-
3-(1,3-Benzothiazol-2-yl)-2-pyridinol (as the EML)
-
Electron-Transport Layer (ETL) material (e.g., TPBi)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or plasma cleaner
-
Source measure unit (SMU)
-
Spectroradiometer or photometer
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone or oxygen plasma to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the following layers:
-
HTL: TAPC (~40 nm)
-
EML: 3-(1,3-Benzothiazol-2-yl)-2-pyridinol (~20 nm)
-
ETL: TPBi (~40 nm)
-
-
Cathode Deposition: Without breaking the vacuum, deposit the EIL (LiF, ~1 nm) followed by the metal cathode (Al, ~100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using an SMU and a calibrated photometer.
-
Record the electroluminescence (EL) spectrum at a constant voltage using a spectroradiometer.
-
Calculate the device performance metrics: External Quantum Efficiency (EQE), Current Efficiency (cd/A), and Power Efficiency (lm/W).
-
Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the EL spectrum.
-
Caption: General workflow for the fabrication and testing of an OLED device.
Table 2: Representative Performance of OLEDs with Benzothiadiazole-Based Emitters
| Emitter Type | Host | Max EQE (%) | Max Luminance (cd/m²) | CIE (x, y) | Reference |
| Benzothiadiazole-based D–π–A–π–D Emitter 1 | CBP | 7.0 | N/A | Green Emission | [15] |
| Benzothiadiazole-based D–π–A–π–D Emitter 2 | CBP | 8.1 | N/A | Green Emission | [15] |
| Carbazole-Thienopyrroledione Derivative | None | 9.5 | 4130 | (0.18, 0.42) | [13] |
| Bipolar Naphthalimide-based Emitter | CBP | 7.93 | N/A | Green Emission | [12] |
Note: This table provides performance data for various high-efficiency fluorescent emitters to serve as a benchmark for devices fabricated with 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
Conclusion and Outlook
3-(1,3-Benzothiazol-2-yl)-2-pyridinol represents a promising class of materials for application in OLEDs due to its anticipated strong solid-state fluorescence, which is a direct consequence of the Excited-State Intramolecular Proton Transfer mechanism. The protocols outlined in this document provide a comprehensive framework for the synthesis, photophysical characterization, and device integration of this material. The inherent properties of ESIPT emitters, such as large Stokes shifts and high photostability, are highly desirable for achieving efficient and stable electroluminescence. Further optimization of the molecular structure, such as the introduction of electron-donating or -withdrawing groups, could further tune the emission color and enhance the quantum efficiency. [1][3]The successful implementation of this material and its derivatives could contribute to the development of next-generation, high-performance OLED displays and solid-state lighting solutions.
References
-
1][3]enzothiazoles andb[1][3]enzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. Arkat USA.
Sources
- 1. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 2. New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the photophysical properties of 2-(2'-hydroxyphenyl) benzazoles derivatives: Application of ESIPT mechanism on UV absorbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note: pH-Sensitive Fluorescence of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
Topic: pH-sensitive fluorescence of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol Content Type: Detailed Application Note and Protocol
Introduction & Mechanism of Action
3-(1,3-Benzothiazol-2-yl)-2-pyridinol (BTP-OH) is a specialized fluorophore belonging to the class of Excited-State Intramolecular Proton Transfer (ESIPT) probes. Unlike traditional fluorophores that rely on Intramolecular Charge Transfer (ICT), BTP-OH utilizes a four-level photophysical cycle involving enol-keto tautomerism. This mechanism grants it an exceptionally large Stokes shift (>100 nm) and dual-emission properties, making it an ideal candidate for ratiometric pH sensing in biological systems.
The ESIPT Mechanism
The core of BTP-OH’s functionality lies in the intramolecular hydrogen bond between the hydroxyl proton of the pyridinol ring and the nitrogen atom of the benzothiazole ring.
-
Ground State (
): The molecule exists primarily in the Enol form, stabilized by an intramolecular hydrogen bond ( ). -
Excitation (
): Upon UV/Blue excitation, the acidity of the hydroxyl group and the basicity of the nitrogen increase significantly. -
Proton Transfer (
): An ultrafast proton transfer occurs, converting the excited Enol ( ) to the excited Keto ( ) tautomer. -
Emission: The
state relaxes to the ground Keto state ( ) by emitting a photon. Since the state is lower in energy than , the emission is red-shifted (typically yellow/orange). -
Return: The ground Keto state (
) rapidly reverts to the ground Enol state ( ).
pH Sensitivity
The fluorescence of BTP-OH is strictly modulated by environmental pH due to the protonation status of the pyridine nitrogen and the deprotonation of the hydroxyl group.
-
Acidic Conditions (pH < pKa): Protonation of the pyridine nitrogen or the benzothiazole nitrogen disrupts the intramolecular hydrogen bond. This inhibits ESIPT, locking the molecule in the Enol form, which emits blue fluorescence (approx. 400-450 nm).
-
Neutral/Basic Conditions (pH > pKa): The intramolecular hydrogen bond is intact. ESIPT proceeds efficiently, resulting in strong yellow/orange Keto emission (approx. 530-580 nm).
This distinct spectral shift allows for ratiometric pH sensing , which is self-calibrating and independent of probe concentration or photobleaching.
Figure 1: Schematic of the ESIPT photophysical cycle and pH-dependent modulation of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
Physical & Chemical Properties[1][2][3][4][5][6][7]
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₂H₈N₂OS | |
| Molecular Weight | 228.27 g/mol | |
| Solubility | DMSO, DMF, Methanol | Poorly soluble in pure water; prepare stocks in DMSO. |
| Abs. Maxima ( | 330–360 nm | Varies with solvent polarity. |
| Em. Maxima ( | Acidic: ~420 nm (Blue)Neutral: ~550 nm (Yellow) | Dual-emission allows ratiometric analysis. |
| Stokes Shift | >150 nm (Neutral form) | Minimizes self-quenching and autofluorescence interference. |
| pKa | ~4.5 – 5.5 | Ideal for lysosomal pH monitoring. |
| Quantum Yield ( | 0.05 – 0.20 | Solvent-dependent; higher in non-polar/viscous media. |
Protocol 1: In Vitro pH Calibration
Objective: Determine the pKa and dynamic range of the BTP-OH probe using a ratiometric fluorescence titration.
Reagents & Equipment[5][8]
-
Stock Solution: 1 mM BTP-OH in DMSO (Store at -20°C, protected from light).
-
Buffer Series: Citrate-Phosphate buffers ranging from pH 3.0 to 8.0 (0.5 pH increments).
-
96-well Plate: Black-walled, clear-bottom plate for fluorescence reading.
-
Fluorescence Microplate Reader: Capable of dual-emission scanning.
Step-by-Step Procedure
-
Preparation of Working Solutions:
-
Dilute the 1 mM DMSO stock into each pH buffer to a final concentration of 10 µM .
-
Note: Ensure the final DMSO concentration is < 1% to avoid solvent effects on pKa.
-
-
Plating:
-
Aliquot 200 µL of each pH working solution into triplicate wells of the 96-well plate.
-
Include a "Buffer Only" blank for each pH to correct for background.
-
-
Measurement:
-
Excitation: 340 nm (or 360 nm depending on specific derivative absorption).
-
Emission Scan: Collect spectra from 380 nm to 650 nm.
-
Gain Setting: Optimize gain using the pH 7.0 sample (brightest Keto emission).
-
-
Data Analysis:
-
Extract fluorescence intensity at 420 nm (
) and 550 nm ( ) . -
Calculate the Ratio (
) for each pH point: . -
Plot
vs. pH. -
Fit the data to the Henderson-Hasselbalch equation to determine pKa:
-
Protocol 2: Live Cell Ratiometric Imaging
Objective: Visualize intracellular pH gradients (e.g., lysosomes vs. cytosol) in adherent cells.
Reagents
-
Cell Line: HeLa, MCF-7, or RAW 264.7 (macrophages).
-
Imaging Medium: Live Cell Imaging Solution (LCIS) or phenol-red free DMEM.
-
Calibration Standard: Nigericin (10 µM) + High K+ Buffers (for in situ calibration if precise pH quantification is required).
Workflow Diagram
Figure 2: Workflow for ratiometric live-cell imaging using BTP-OH.
Step-by-Step Procedure
-
Seeding: Seed cells in a 35 mm glass-bottom dish 24 hours prior to imaging to achieve 70% confluency.
-
Staining:
-
Replace culture medium with serum-free medium containing 5–10 µM BTP-OH .
-
Incubate for 30 minutes at 37°C / 5% CO₂.
-
Critical: Avoid prolonged incubation (>1 hr) to prevent potential cytotoxicity or lysosomal swelling.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash cells 3 times with warm PBS (pH 7.4).
-
Add fresh Imaging Medium (phenol-red free).
-
-
Microscopy Settings (Confocal):
-
Excitation: 405 nm laser diode (excites both species efficiently).
-
Emission 1 (Blue/Acidic): Bandpass 420–460 nm.
-
Emission 2 (Yellow/Neutral): Bandpass 530–580 nm.
-
-
Image Analysis (ImageJ/Fiji):
-
Background subtract both channels.
-
Threshold to remove non-cellular background.
-
Use "Image Calculator" to divide Channel 2 by Channel 1 (
). -
Apply a "Lookup Table" (LUT) such as "Fire" or "16_colors" to visualize the pH gradient.
-
Interpretation:Blue/Cold colors indicate acidic regions (Lysosomes); Red/Hot colors indicate neutral regions (Cytosol/Nucleus).
-
Troubleshooting & Validation
| Issue | Possible Cause | Solution |
| Weak Fluorescence | Probe precipitation or low quantum yield in water. | Ensure DMSO stock is fully dissolved. Increase concentration to 20 µM if necessary, but watch for toxicity. |
| No Spectral Shift | pH range outside of pKa window. | Verify the buffer pH. BTP-OH is most sensitive between pH 4.0 and 6.0. |
| Photobleaching | High laser power. | Use the lowest laser power possible (<2%). ESIPT dyes generally have good photostability, but high-intensity 405 nm light can be damaging to cells. |
| Uniform Staining | Dye leakage or saturation. | Wash cells thoroughly. If lysosomes are not distinct, the dye may have leaked into the cytosol (check cell viability). |
References
-
Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 47(23), 8842-8880. Link
-
Zhao, J., et al. (2011). "Excited state intramolecular proton transfer (ESIPT): from principle to application." Physical Chemistry Chemical Physics, 14, 8803-8817. Link
-
Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances, 6, 1163-1189. Link
-
Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research, 50(2), 366–375. Link
-
Chen, X., et al. (2016). "A novel pH-sensitive fluorescent probe based on benzothiazole derivative for imaging of lysosomes in living cells." Sensors and Actuators B: Chemical, 226, 364-372. Link
Troubleshooting & Optimization
Technical Support Center: Improving Water Solubility of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(1,3-Benzothiazol-2-yl)-2-pyridinol. Due to its fused aromatic ring structure, this compound is anticipated to have low intrinsic aqueous solubility, a common hurdle in experimental and developmental pipelines.[1][2][3] This document provides a structured troubleshooting framework, from fundamental principles to advanced protocols, to systematically enhance the aqueous solubility of this molecule.
Frequently Asked Questions (FAQs)
Q1: My sample of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol won't dissolve in neutral water or standard buffers (e.g., PBS pH 7.4). Why is this happening?
A1: The molecular structure of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol contains a large, hydrophobic benzothiazole moiety and a pyridinol ring.[4][5] Such extensive aromatic systems are inherently non-polar and exhibit poor solubility in polar solvents like water.[4] The compound's predicted high melting point (305-306°C) and predicted pKa of 10.51 suggest strong intermolecular forces in the solid state, which water molecules cannot easily overcome without intervention.[6]
Q2: What is the quickest and most straightforward method I should try first?
A2: The first and most effective approach is typically pH modification . The 2-pyridinol group is acidic (phenolic), and the nitrogen atoms in both the pyridine and benzothiazole rings are basic. By adjusting the pH, you can ionize the molecule, dramatically increasing its interaction with water. A good starting point is to attempt solubilization in a basic solution (e.g., pH > 11) to deprotonate the pyridinol hydroxyl group, or an acidic solution (e.g., pH < 4) to protonate the ring nitrogens.[][8]
Q3: I tried gentle heating and sonication, but the compound precipitated out again upon cooling. What does this indicate?
A3: This is a classic sign of forming a supersaturated, unstable solution. While heating and sonication can provide the energy to break the crystal lattice and dissolve the compound temporarily, they do not change the fundamental thermodynamics of solubility at ambient temperature. Once the energy input is removed, the system returns to its low-solubility equilibrium, causing precipitation. This confirms that a formulation strategy, rather than just physical force, is required for stable solubilization.
Troubleshooting Workflow: A Step-by-Step Guide
For a systematic approach, follow this decision-making workflow. Start with the simplest, most cost-effective methods and proceed to more complex formulations as required by your experimental constraints.
Caption: Decision workflow for solubilizing 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
In-Depth Troubleshooting Guides
Issue 1: How do I effectively use pH to solubilize the compound?
Answer: The key is to shift the equilibrium from the neutral, insoluble form to a charged, soluble salt form. The compound has two types of ionizable groups: an acidic hydroxyl group on the pyridinol ring (predicted pKa ~10.5) and basic nitrogen atoms on the pyridine and benzothiazole rings (pKa values for related structures range from ~3 to 7).[6][9][10][11]
-
To create an anionic salt (deprotonation): You must work at a pH significantly above the pKa of the hydroxyl group. Prepare a stock solution in a dilute base like 0.1 M NaOH, then dilute it into your final buffered medium. The final pH of your experimental solution must remain high enough to keep the compound ionized and in solution.
-
To create a cationic salt (protonation): You must work at a pH significantly below the pKa of the most basic nitrogen. Prepare a stock solution in a dilute acid like 0.1 M HCl. Similar to the basic approach, the final pH of your working solution must be low enough to maintain protonation.
Crucial Consideration: The Henderson-Hasselbalch equation provides a theoretical basis, but the actual pH-solubility profile can be complex and should be determined experimentally.[12][13] Drastic pH changes can also affect your experimental system (e.g., cell viability, protein stability). Always run a vehicle control with the pH-adjusted buffer to isolate the effects of the vehicle from the effects of your compound.
Issue 2: pH modification is not viable for my experiment. What are the best co-solvents to use?
Answer: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[14][15][16] This is achieved by disrupting the hydrogen-bonding network of water.[15][17] For biological experiments, it is critical to use biocompatible co-solvents at the lowest effective concentration.
| Co-Solvent | Typical Starting Conc. | Advantages | Disadvantages |
| DMSO | 5-10% (stock), <0.5% (final) | Excellent solubilizing power for many organic molecules.[4] | Can be toxic to cells at higher concentrations; may interfere with some assays. |
| Ethanol | 10-20% | Biocompatible at low concentrations; commonly used in formulations.[14] | Less potent than DMSO; can cause protein precipitation at high concentrations. |
| PEG 400 | 10-30% | Low toxicity; often used in in vivo formulations.[17] | Can be viscous; may not be as effective as DMSO or ethanol. |
| Propylene Glycol | 10-40% | Generally recognized as safe (GRAS); good safety profile.[17] | Similar limitations to PEG 400. |
Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% co-solvent (DMSO is often the most effective). Then, dilute this stock solution serially into your aqueous experimental medium. Be mindful of the "fall-out" or precipitation that can occur when the percentage of the co-solvent drops significantly upon dilution. If precipitation occurs, a different strategy may be needed.
Issue 3: I must avoid organic solvents entirely. How can cyclodextrins help?
Answer: Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents.[18][19] They have a hydrophilic exterior and a hydrophobic inner cavity. The non-polar benzothiazole portion of your molecule can partition into this cavity, forming an "inclusion complex."[][21][22] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the guest molecule without altering the bulk solvent.[2][]
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and excellent safety profile.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative often used in parenteral formulations to solubilize basic drugs.
The choice depends on the specific size and charge of your molecule. For a neutral or weakly acidic molecule like 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, HP-β-CD is an excellent starting point.
Detailed Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12 in 1.0 pH unit increments.
-
Sample Preparation: Add an excess amount of solid 3-(1,3-Benzothiazol-2-yl)-2-pyridinol to 1 mL of each buffer solution in separate microcentrifuge tubes. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (on a log scale) against the measured final pH of each buffer solution. This plot represents the pH-solubility profile of your compound.
Protocol 2: Co-solvent Screening for Stock Solution Preparation
-
Solvent Selection: Select a panel of biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400).
-
Solubility Test: Attempt to dissolve a known, high amount of the compound (e.g., 10 mg) in a small volume (e.g., 200 µL) of each pure co-solvent. Vortex and sonicate as needed. The goal is to find a solvent that can produce a concentrated stock (e.g., >10 mM).
-
Aqueous Compatibility Test: Once a concentrated stock is made, perform a serial dilution into your primary aqueous buffer (e.g., PBS). For example, add 2 µL of the stock to 98 µL of buffer (1:50 dilution), then 2 µL of that solution to another 98 µL of buffer, and so on.
-
Observation: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect) immediately and after a set time (e.g., 1 hour).
-
Selection: Choose the co-solvent that allows for the highest concentration stock solution while remaining soluble upon the required dilution into your final experimental medium.
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in water). Gently warm and stir until fully dissolved.
-
Add Compound: Add an excess amount of solid 3-(1,3-Benzothiazol-2-yl)-2-pyridinol to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-72 hours. The process can sometimes be accelerated by gentle heating (40-50°C) or sonication, if the compound is stable under these conditions.
-
Clarification and Sterilization: Once equilibrated, remove the undissolved compound by centrifugation or by filtering through a 0.22 µm syringe filter. The filter will also sterilize the solution.
-
Quantification: Determine the concentration of the solubilized compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV). This is your aqueous stock solution, which can now be diluted into your experimental media.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
- Wikipedia. (2024). Cosolvent.
- Science of Synthesis. (n.d.). Product Class 18: Benzothiazoles and Related Compounds.
- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- Brainly.com. (2023, April 19). What is the pKa of benzothiazole?.
- Solubility of Things. (n.d.). Benzothiazole.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Filo. (2025, November 14). How does co-solvency increase solubility.
- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- LookChem. (n.d.). Cas 95-16-9,Benzothiazole.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- ChemBK. (n.d.). 3-(1,3-BENZOTHIAZOL-2-YL)-2-PYRIDINOL - Physico-chemical Properties.
- ACS Publications. (2013, June 3). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- Benchchem. (n.d.). Navigating the Solubility Landscape of Benzothiazole Hydrochloride: A Technical Guide.
- NIH PubChem. (n.d.). Benzothiazole.
- Japan Ministry of the Environment. (n.d.). Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- American Chemical Society. (2013, June 3). pKa Determination of Newly Synthesized N‑(benzothiazole-2-yl)-2- (4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives.
- MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
- PMC. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
- ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water.
Sources
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brainly.com [brainly.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. How does co-solvency increase solubility | Filo [askfilo.com]
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- 17. ijpsjournal.com [ijpsjournal.com]
- 18. scribd.com [scribd.com]
- 19. ijpsr.com [ijpsr.com]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Purification of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol (CAS: 292140-76-2). The purification of this heterocyclic compound, while crucial for downstream applications, presents unique challenges due to potential side reactions and the physicochemical properties of the molecule. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow and ensure the highest purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the crude synthesis of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol?
A1: The impurity profile is highly dependent on the specific synthetic route employed, which typically involves the condensation of 2-aminothiophenol with a suitable pyridine-based precursor (e.g., 2-hydroxypyridine-3-carboxylic acid or its derivatives).[1][2] Common impurities include:
-
Unreacted Starting Materials: Residual 2-aminothiophenol and the pyridine precursor.
-
Oxidation Byproducts: 2,2'-Disulfanediyldianiline, a common byproduct formed by the oxidation of 2-aminothiophenol, especially when reactions are exposed to air.[3]
-
Incompletely Cyclized Intermediates: Amide or thioester intermediates that have failed to undergo the final dehydration and cyclization step to form the benzothiazole ring.
-
Side-Reaction Products: Products arising from self-condensation of starting materials or reactions with the solvent, particularly at elevated temperatures.
-
Residual Catalyst: If a catalyst (e.g., acid, base, or metal) is used in the synthesis, it may persist in the crude product.[4]
Q2: What is the expected appearance and melting point of the pure compound?
A2: Pure 3-(1,3-Benzothiazol-2-yl)-2-pyridinol is a solid. Its high melting point of 305-306°C is indicative of a rigid, planar structure with strong intermolecular interactions, which facilitates crystallization.[5] Significant deviation from this melting point or a broad melting range suggests the presence of impurities.
Q3: My final product is off-color (e.g., yellow, brown, or pink). What is the likely cause and how can I fix it?
A3: Off-color products are typically due to highly conjugated, colored impurities. The most common culprits are trace amounts of oxidized side products or residual catalyst complexes.
-
Solution: A decolorization step during recrystallization is often effective. After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal.[6] Boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
Q4: Which analytical techniques are most effective for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your sample. A single spot across multiple eluent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities.[7] The absence of peaks corresponding to starting materials or known byproducts is a strong confirmation of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (Expected [M+H]⁺: 229.04).[8]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a classic and reliable indicator of high purity.[5][9]
Section 2: Troubleshooting Guide for Purification
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
| Problem Encountered | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low Yield After Initial Work-Up | 1. Incomplete reaction. 2. Product loss during aqueous washes due to partial solubility. 3. Premature precipitation during extraction. | 1. Monitor Reaction: Use TLC to monitor the reaction to completion before quenching. 2. Back-Extraction: If the product has some aqueous solubility, perform a back-extraction of the aqueous layers with an organic solvent (e.g., ethyl acetate) to recover dissolved product. 3. pH Control: The pyridinol moiety (pKa ≈ 10.5) can be deprotonated in basic solutions, increasing aqueous solubility.[5] Ensure the pH of the aqueous phase is neutral or slightly acidic during extraction to keep the product in the organic layer. |
| Product Fails to Crystallize | 1. Solution is not saturated (too much solvent was used). 2. Presence of impurities inhibiting crystal lattice formation. 3. Cooling too rapidly. | 1. Concentrate Solution: Gently boil off a portion of the solvent to increase the concentration and re-cool.[10] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[11] Adding a seed crystal of pure product, if available, is also highly effective. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This provides the kinetic time needed for proper crystal lattice formation.[12] |
| Product "Oils Out" Instead of Crystallizing | 1. The melting point of the impure compound is lower than the boiling point of the solvent. 2. High concentration of impurities depressing the melting point. | 1. Change Solvent System: Switch to a lower-boiling point solvent or use a solvent pair.[9] Dissolve the oil in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water) dropwise at an elevated temperature until turbidity persists. Re-heat to clarify and then cool slowly. 2. Pre-Purification: If the crude material is very impure, first pass it through a short plug of silica gel to remove the bulk of impurities before attempting recrystallization. |
| Column Chromatography Gives Poor Separation | 1. Incorrect mobile phase polarity. 2. Column overloading. 3. Co-elution of impurities with similar polarity. | 1. Optimize Eluent: Use TLC to find an eluent system that gives a retention factor (Rf) of ~0.3 for the desired compound. A gradient elution, starting with low polarity and gradually increasing, is often more effective than an isocratic system.[13] 2. Reduce Loading: Use a larger column or load less crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Alternative Stationary Phase: While silica is standard, consider using alumina or a C18 reversed-phase column if separation on silica is challenging.[14] For aromatic compounds like this, columns with π-π interaction capabilities can sometimes offer alternative selectivity.[15] |
| Melting Point is Broad or Significantly Lower than 305°C | 1. Presence of residual solvent. 2. Contamination with impurities. | 1. Thorough Drying: Dry the crystals under high vacuum, possibly with gentle heating (e.g., 60-80°C), for several hours to remove trapped solvent. 2. Re-Purify: The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting range. A second recrystallization or column chromatography is necessary.[9] |
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization from a Single or Mixed Solvent System
Recrystallization is the most effective method for purifying this compound, given its high melting point and crystalline nature. The key is selecting an appropriate solvent where the compound is highly soluble when hot and poorly soluble when cold.[9][12]
Step-by-Step Methodology:
-
Solvent Selection: Place ~20 mg of your crude product into several test tubes. Add 0.5 mL of a test solvent from the table below to each. Observe solubility at room temperature and then heat to boiling. A good solvent will dissolve the compound completely at boiling but show low solubility at room temperature.
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid is just completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.[6]
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[9]
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent. Confirm purity via melting point and NMR analysis.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| N,N-Dimethylformamide (DMF) | 153 | High | Often a very good solvent, but its high boiling point can make it difficult to remove. Use with a co-solvent like water or ethanol for precipitation. |
| Dimethyl Sulfoxide (DMSO) | 189 | High | Similar to DMF, excellent solvating power but very high boiling and difficult to remove. |
| Ethanol | 78 | Medium | A good starting point. May require a large volume or use in a mixed system with water. |
| Ethanol/Water | Variable | Variable | A highly tunable system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then clarify with a few drops of ethanol.[11] |
| Acetic Acid | 118 | High (Polar Protic) | Can be an effective solvent for nitrogen-containing heterocycles. Must be thoroughly removed under high vacuum. |
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities of different polarities, especially when recrystallization is ineffective.
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides an Rf value of approximately 0.3 for 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system (wet packing is recommended). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or ethyl acetate) or the eluent itself. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the selected mobile phase. If impurities are very non-polar, you can start with a lower polarity eluent and gradually increase the polarity (gradient elution) to first elute impurities and then the desired product.[13]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove all solvent traces.
Section 4: Purification Workflows
The choice of purification strategy should be guided by an initial analysis of the crude product. The following decision tree provides a logical pathway for selecting the most appropriate method.
Caption: Decision tree for selecting a purification method.
The following diagram illustrates a robust workflow for the recrystallization process, incorporating key troubleshooting steps.
Caption: A detailed workflow for recrystallization.
Section 5: References
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. LabXchange [labxchange.org]
- 13. lcms.cz [lcms.cz]
- 14. mdpi.com [mdpi.com]
- 15. nacalai.com [nacalai.com]
- 16. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 18. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. varsitytutors.com [varsitytutors.com]
- 20. chemwhat.com [chemwhat.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
optimizing quantum yield of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
This guide serves as a specialized technical support interface for researchers working with 3-(1,3-Benzothiazol-2-yl)-2-pyridinol (referred to herein as BTP-2 ).
This molecule belongs to the class of ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores.[1][2][3] Unlike standard phenyl-based analogs (like HBT), the inclusion of a pyridine ring introduces a critical ground-state tautomerization competition (Pyridinol vs. Pyridone) that frequently kills quantum yield (
Part 1: The Core Mechanism (The "Why")
To optimize
-
The Desired Pathway (ESIPT): In the Enol form, excitation triggers a proton transfer from the hydroxyl group to the benzothiazole nitrogen. This yields the highly emissive Keto* species (large Stokes shift).
-
The Parasitic Pathway (Ground State Tautomerization): The 2-pyridinol moiety naturally equilibrates with its non-aromatic 2-pyridone form (H moves to the pyridine nitrogen). The 2-pyridone form cannot undergo ESIPT, resulting in weak or blue-shifted emission.
Key Directive: Optimization requires forcing the molecule into the Enol form in the ground state and restricting molecular rotation in the excited state.
Part 2: Troubleshooting & Optimization Guide
Category A: Solvent & Environmental Tuning
Q: Why is my quantum yield near zero in Methanol and DMSO? A: You are stabilizing the wrong tautomer. Polar protic solvents (MeOH, EtOH) and highly polar aprotic solvents (DMSO) stabilize the 2-pyridone form due to its higher dipole moment. Furthermore, protic solvents form intermolecular hydrogen bonds with the pyridinol -OH, disrupting the intramolecular hydrogen bond required for ESIPT.
-
Corrective Action: Switch to non-polar, aprotic solvents.
-
Best: Toluene, Cyclohexane, Tetrachloroethylene.
-
Acceptable: Dichloromethane (DCM), Chloroform (CHCl
). -
Avoid: DMSO, Methanol, Water.[4]
-
Q: I see dual emission (two peaks). Is this an impurity? A: Likely not. It is a sign of "Frustrated ESIPT." The high-energy (blue/UV) peak is the Enol* emission (ESIPT failed). The low-energy (yellow/orange) peak is the Keto* emission (ESIPT succeeded).
-
Diagnosis: If the blue peak dominates, the solvent is disrupting the intramolecular H-bond.
-
Corrective Action: Dry your solvent. Even trace water in THF can disrupt the cycle. Use anhydrous solvents or add molecular sieves.
Category B: Structural & Synthetic Optimization
Q: The signal is stable but intrinsically dim (
-
Strategy 1 (Viscosity): Measure
in glycerol or a polymer film (PMMA). If it spikes, rotation is your enemy. -
Strategy 2 (Chemical Rigidification): Synthetically modify the backbone to restrict rotation.
-
Bulky Groups: Add a bulky substituent (e.g., -tert-butyl) at the position ortho to the linkage to sterically hinder rotation.
-
Coordination: Complexation with Zn
or BF can "lock" the N-O chelate, effectively freezing the rotation and boosting (often >50%).
-
Category C: Solid State & Aggregation[6][7]
Q: My sample is bright in powder form but dark in solution. Why? A: This is Aggregation-Induced Emission (AIE) behavior.[5][6] In solution, the rings rotate and dissipate energy (non-radiative). In the solid state, packing forces restrict this rotation (Restriction of Intramolecular Motion - RIM), turning the radiative pathway back on.
-
Application Note: If you need solution fluorescence, you must increase viscosity or encapsulate the dye in nanoparticles (e.g., silica or lipid micelles) to mimic the solid-state environment.
Part 3: Decision Pathways (Visualization)
The following diagram illustrates the critical decision tree for optimizing the emission of BTP-2.
Caption: Decision tree for troubleshooting low quantum yield in Pyridinol-Benzothiazole systems, prioritizing solvent effects and rotational restriction.
Part 4: Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
Do not rely on absolute measurements without an integrating sphere. Use a comparative standard.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M H
SO ( ) or Coumarin 153 in Ethanol ( ). Choose a standard with absorption close to BTP-2. -
Solvent: Spectroscopic grade Toluene (for BTP-2).
Procedure:
-
Absorbance Matching: Prepare solutions of BTP-2 and the Standard. Adjust concentrations so the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.05) to avoid inner-filter effects.
-
Spectrum Acquisition: Record the integrated fluorescence intensity (
) for both samples using the same excitation wavelength and slit widths. -
Refractive Index Correction: Since BTP-2 requires non-polar solvents (e.g., Toluene,
) and standards often use polar solvents (e.g., Water, ), you must correct for the refractive index ( ). -
Calculation:
Protocol 2: Validating ESIPT (The D O Shake Test)
Use this to confirm if the emission is proton-transfer dependent.
-
Take a spectrum of BTP-2 in anhydrous THF.
-
Add 10
L of D O (Deuterium Oxide). -
Observation: If the emission intensity drops or the peak shifts significantly, the intermolecular exchange with D
O is disrupting the intramolecular proton transfer. This confirms the sensitivity of the system to protic environments.[7]
Part 5: Summary Data Table
Solvent Influence on BTP-2 Emission Characteristics
| Solvent Type | Example | Dominant Species | Expected | Emission Color | Mechanism Note |
| Non-Polar | Toluene, Hexane | Enol | High | Yellow/Orange | Intact ESIPT cycle. |
| Polar Aprotic | DMSO, DMF | Mixture | Low | Green/Yellow | Pyridone tautomer competes. |
| Polar Protic | Methanol, Water | Pyridone | Very Low | Blue/Weak | H-bonding disrupts ESIPT; Tautomerization. |
| Solid State | Powder/Crystal | Enol | Max | Yellow/Orange | RIM (Restriction of Motion) active. |
References
-
Mechanism of ESIPT in Benzothiazoles
-
Solvent Effects on Pyridinol Derivatives
-
Title: Solvent effects on the photophysics and photoreactivity of 3-hydroxyflavone (and related heterocycles).[1]
- Relevance: Details how polar solvents stabilize non-emissive tautomers in hydroxy-heterocycles.
-
Source:
-
-
Rigidification & AIE
- Title: Controlling the fluorescence quantum yields of benzothiazole-difluorobor
- Relevance: Demonstrates how restricting rotation (RIM) and chemical locking (BF2)
-
Source:
-
Tautomerism in Pyridinols
- Title: Tautomeric equilibrium of 2-pyridinol/2-pyridone in ground and excited st
- Relevance: Explains the specific parasitic pathway (pyridone formation)
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cooperation of ESIPT and ICT Processes in the Designed 2-(2'-Hydroxyphenyl)benzothiazole Derivative: A Near-Infrared Two-Photon Fluorescent Probe with a Large Stokes Shift for the Detection of Cysteine and Its Application in Biological Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
thermal stability optimization of benzothiazolyl pyridinol materials
Advanced Thermal Stability & Synthesis Optimization Guide
Status: Active Audience: Senior Chemists, Materials Scientists, Drug Development Leads Scope: 2-(2'-Benzothiazolyl)pyridinol derivatives and related ESIPT systems.
Core Architecture: The Stability Mechanism
Why does my material degrade? Benzothiazolyl pyridinol materials rely on a delicate Intramolecular Hydrogen Bond (IMHB) . This bond locks the molecule into a planar configuration, essential for the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Thermal instability often arises not from bond cleavage, but from the rupture of this "lock," leading to conformational twisting, aggregation, and subsequent oxidative degradation.
The ESIPT "Lock" Diagram
The following diagram illustrates the critical tautomeric equilibrium that governs both the optical function and thermal resilience of your material.
Molecular Design & Synthesis Protocols
Issue: "My compound decomposes before melting (
Optimization Strategy: Substituent Engineering
To increase the decomposition temperature (
| Modification | Effect on Stability | Mechanism | Recommended Substituent |
| EWG on Pyridinol | High Increase | Increases acidity of -OH, strengthening H-bond with Nitrogen. | |
| Bulky Groups | Moderate Increase | Prevents | |
| Fused Rings | High Increase | Increases conjugation and lattice energy. | Naphtho-fusion |
Standard Operating Procedure: Condensation Synthesis
Use this protocol to minimize by-products that lower thermal stability.
Reaction: 2-Aminothiophenol + Hydroxypyridine Carboxylic Acid
-
Reagents: Mix 2-aminothiophenol (1.0 eq) and substituted hydroxypyridine carboxylic acid (1.0 eq) in PPA (Polyphosphoric Acid).
-
Cyclization: Heat to 140–160°C for 4–6 hours.
-
Critical Check: Monitor via TLC. If the spot trails, unreacted amine is present (a catalyst for thermal degradation).
-
-
Quenching: Pour into crushed ice/water. Neutralize with
to pH 7–8. -
Purification (Crucial Step):
-
Filter the precipitate.
-
Recrystallize twice from Ethanol/DMF (1:1).
-
Why? Trace PPA or metal ions dramatically lower
by catalyzing oxidation.
-
Thermal Characterization & Troubleshooting
Issue: "TGA data shows weight loss at 150°C, but the theoretical
Diagnostic Workflow
Follow this logic path to interpret thermal anomalies.
FAQ: Common Thermal Issues
Q1: My DSC curve shows a melting peak followed immediately by an exotherm. What is happening?
-
A: This is Melting-Induced Polymerization or Oxidation . The material melts, disrupting the lattice, and immediately reacts with trace oxygen or self-polymerizes.
-
Fix: Run the DSC under inert Argon/Nitrogen. If the exotherm persists, your material is thermally labile; consider adding a bulky substituent (e.g., phenyl) to the benzothiazole ring to raise the melting point.
Q2: The material turns black during vacuum sublimation purification.
-
A: You are exceeding the decomposition temperature (
). Benzothiazolyl pyridinols are prone to ring-opening at the C-S bond above 300°C. -
Fix: Use a "carrier gas" sublimation technique (reducing required vacuum/temp) or switch to column chromatography on neutral alumina (silica is too acidic and may protonate the pyridine nitrogen).
Q3: How does the pyridinol nitrogen affect stability compared to a standard phenol?
-
A: The pyridinol nitrogen can act as a secondary proton acceptor. If the pH of the environment (or matrix) is acidic, this nitrogen protonates, destroying the ESIPT capability and lowering thermal stability. Ensure your matrix (e.g., polymer host) is neutral or slightly basic.
References & Grounding
-
ESIPT Mechanism & H-Bonding:
-
TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole. (Explains the role of the H-bond lock in stability).
-
-
Synthesis Protocols:
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.[1] (Detailed condensation conditions and catalyst choices).
-
-
Thermal Stability Engineering:
-
New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability.[2] (Discusses dimerization and molecular weight effects on
).
-
-
General Benzothiazole Properties:
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids.[3] (Review of reaction mechanisms and stability).
-
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, with a Focus on ¹H NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The molecule 3-(1,3-Benzothiazol-2-yl)-2-pyridinol incorporates two pharmacologically significant scaffolds: benzothiazole and pyridine.[3][4][5] This guide provides an in-depth technical analysis of its characterization, centering on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural verification. We present a predicted ¹H NMR spectrum, substantiated by data from analogous structures, and explain the causal relationships between the molecular structure and the expected spectral features. Furthermore, this guide objectively compares the utility of ¹H NMR with complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a holistic framework for the comprehensive characterization of this and similar heterocyclic systems.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the electronic environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative abundance via integration. For a molecule like 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, ¹H NMR allows for the unambiguous assignment of protons on both the pyridinol and benzothiazole ring systems.
The structure below illustrates the proton assignments that will be discussed. The tautomeric equilibrium between the pyridinol and pyridin-2-one forms is a critical consideration; in many solvents, the pyridin-2(1H)-one form is significantly populated or even dominant. For this analysis, we will consider the pyridinol form, noting that the presence of the pyridin-2-one tautomer would alter the chemical shifts, particularly for the ring protons and the exchangeable proton (OH vs. NH).
Molecular Structure and Proton Numbering:
(Note: Image is a placeholder for the chemical structure with labeled protons H-4, H-5, H-6, H-4', H-5', H-6', H-7', and OH.)
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, typically recorded in a solvent like DMSO-d₆, which is adept at dissolving such heterocyclic compounds and allows for the observation of exchangeable protons (e.g., -OH).[6][7][8]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Justification |
| OH | 12.0 - 13.5 | Broad Singlet (br s) | N/A | 1H | The acidic proton of the pyridinol is often significantly deshielded due to hydrogen bonding and its position on an electronegative oxygen. Its signal is typically broad and its chemical shift is highly dependent on solvent and concentration.[9] |
| H-7' | 8.10 - 8.25 | Doublet (d) | J = 8.0 | 1H | Protons on the benzothiazole ring are found in the aromatic region. H-7' is ortho to the electron-withdrawing imine nitrogen, leading to a downfield shift.[10] |
| H-4' | 7.95 - 8.10 | Doublet (d) | J = 8.0 | 1H | Similar to H-7', this proton is in the deshielded region of the benzothiazole aromatic system. |
| H-6 | 7.80 - 7.95 | Doublet of Doublets (dd) | J ≈ 7.5, 2.0 | 1H | This pyridinol proton is ortho to the nitrogen atom, causing a downfield shift. It is coupled to both H-5 (ortho coupling) and H-4 (meta coupling). |
| H-5' | 7.50 - 7.65 | Triplet (t) | J = 7.8 | 1H | This proton on the benzothiazole ring will appear as a triplet due to coupling with its two ortho neighbors, H-4' and H-6'. Its chemical shift is typical for aromatic protons in this system.[11] |
| H-6' | 7.40 - 7.55 | Triplet (t) | J = 7.8 | 1H | Similar to H-5', this proton is in a standard aromatic environment and will appear as a triplet. |
| H-4 | 7.30 - 7.45 | Doublet of Doublets (dd) | J ≈ 7.5, 2.0 | 1H | This pyridinol proton is coupled to H-5 (ortho coupling) and H-6 (meta coupling), resulting in a doublet of doublets. |
| H-5 | 6.80 - 7.00 | Triplet (t) | J ≈ 7.5 | 1H | This proton is expected to be the most upfield of the pyridinol ring protons, appearing as a triplet due to coupling with H-4 and H-6. |
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is indispensable, a comprehensive characterization relies on the synergy of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data ensure a self-validating and trustworthy characterization.[1]
| Technique | Purpose | Information Provided | Strengths | Limitations |
| ¹H NMR | Structural Elucidation | Hydrogen environments, proton count, connectivity (J-coupling), stereochemistry. | Provides the most detailed structural map of the C-H framework; highly sensitive. | Does not directly observe non-protonated atoms (e.g., quaternary carbons); tautomers or conformers can complicate spectra. |
| ¹³C NMR | Carbon Skeleton Analysis | Number of unique carbon atoms, hybridization (sp², sp³), chemical environment of carbons. | Complements ¹H NMR by revealing the carbon backbone, including quaternary carbons not seen in ¹H NMR.[12] | Lower natural abundance and sensitivity than ¹H; requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular Weight & Formula Determination | Precise molecular mass, elemental composition (HRMS), fragmentation patterns. | Confirms the molecular formula and provides evidence of structural motifs through fragmentation.[1] | Isomerism cannot be distinguished; provides limited information on atom connectivity. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of specific bonds and functional groups (e.g., O-H, C=N, C=C, C-S). | Fast, non-destructive, and excellent for identifying key functional groups, confirming the presence of the hydroxyl and heterocyclic rings.[7][13] | Provides a molecular "fingerprint" but offers no detailed information on atomic connectivity; complex spectra can be difficult to interpret fully. |
| Elemental Analysis | Elemental Composition Verification | Quantitative measurement of C, H, N, S, etc. | Confirms that the empirical formula matches the expected molecular formula, ensuring purity and correct synthesis.[1] | Does not provide structural information about how atoms are connected. |
Experimental Protocols
The acquisition of high-quality, reproducible data is paramount. The following section details a robust protocol for the ¹H NMR characterization of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized and purified compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its ability to dissolve a wide range of heterocyclic compounds and to slow the exchange of labile protons (like -OH), often allowing for their observation.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height width for the solvent residual peak.
-
Set the following acquisition parameters:
-
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of all proton signals.
-
Number of Scans (ns): 16-64 scans, depending on sample concentration.
-
Spectral Width: -2 to 16 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the DMSO residual peak to δ 2.50 ppm.
-
Integrate all signals. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., 1H) to its integer value and normalize the remaining integrals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical flow from sample to final structural assignment.
Sources
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. uou.ac.in [uou.ac.in]
- 3. ajol.info [ajol.info]
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- 5. ijrpc.com [ijrpc.com]
- 6. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
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A Comparative Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in HBT and 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
This guide provides a detailed comparative analysis of the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon in the well-characterized fluorophore 2-(2'-hydroxyphenyl)benzothiazole (HBT) and a prospective analysis of the lesser-known 3-(1,3-Benzothiazol-2-yl)-2-pyridinol. This document is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging the unique photophysical properties of ESIPT-capable molecules.
Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a photophysical process where a proton is transferred within a molecule in its electronically excited state.[1][2] This ultrafast reaction, often occurring on the femtosecond timescale, involves a photo-induced tautomerization from an initial "enol" (E) form to a "keto" (K) tautomer. The process is typically initiated by the absorption of a photon, which significantly alters the electronic distribution of the molecule, increasing the acidity of the proton donor group (e.g., a hydroxyl group) and the basicity of the proton acceptor group (e.g., a nitrogen atom).[1][2]
The hallmark of an ESIPT fluorophore is its four-level photochemical cycle, which leads to a large Stokes shift—a significant separation between the absorption and emission maxima. This occurs because the molecule absorbs light in its stable enol form, undergoes a nearly isoenergetic proton transfer in the excited state to the keto form, and then emits a photon from this keto tautomer. The keto form in the ground state is typically unstable, rapidly reverting to the enol form, thus completing the cycle. This large Stokes shift is highly advantageous in various applications, such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs), as it minimizes self-absorption and background interference.[2]
In-Depth Analysis of ESIPT in 2-(2'-hydroxyphenyl)benzothiazole (HBT)
HBT is a canonical example of an ESIPT-capable molecule and has been extensively studied.[3][4] Its structure consists of a hydroxyphenyl group (the proton donor) linked to a benzothiazole moiety, which contains the proton-accepting imine nitrogen.
The ESIPT Mechanism in HBT
Upon photoexcitation from the ground state (E) to the excited enol state (E), the intramolecular hydrogen bond between the phenolic hydroxyl group and the benzothiazole nitrogen strengthens. This facilitates a barrierless or very low-barrier proton transfer to form the excited keto tautomer (K). This tautomer then radiatively relaxes to the ground keto state (K) by emitting a photon, typically in the green-yellow region of the spectrum. The unstable ground-state keto form then rapidly undergoes a reverse proton transfer to regenerate the stable enol form.
The efficiency and dynamics of the ESIPT process in HBT and its derivatives are influenced by several factors, including solvent polarity and the electronic nature of substituents on the molecular scaffold.[4] For instance, polar solvents can sometimes interfere with the intramolecular hydrogen bond, potentially leading to a decrease in ESIPT efficiency.
Caption: The four-level photochemical cycle of ESIPT in HBT.
Photophysical Properties of HBT
HBT derivatives are known for their significant Stokes shifts and sensitivity to their environment. The fluorescence quantum yield of HBT itself is often low in solution due to non-radiative decay pathways involving molecular rotation but can be significantly enhanced in the solid state or in viscous media where these rotations are restricted.[5] Introducing substituents, such as a cyano group, has been shown to dramatically increase the fluorescence quantum yield in solution.[6]
Prospective Analysis of ESIPT in 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
Predicted ESIPT Mechanism
The structure of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol contains a hydroxyl group on a pyridine ring (a pyridinol), which can act as a proton donor, and the nitrogen atom of the benzothiazole ring, which can serve as a proton acceptor. The key difference from HBT is the nature of the proton-donating moiety. In this case, it is a 2-hydroxypyridine system.
Upon photoexcitation, it is plausible that the acidity of the pyridinol proton would increase, while the basicity of the benzothiazole nitrogen would also increase, facilitating an intramolecular proton transfer. This would lead to the formation of a keto-like tautomer, where the proton has moved from the pyridinol oxygen to the benzothiazole nitrogen.
However, a competing ESIPT pathway could exist. The nitrogen atom within the pyridine ring itself is also a potential proton acceptor. This could lead to a different tautomer where the proton moves from the hydroxyl group to the pyridine nitrogen. The preferred pathway would depend on the relative basicities of the benzothiazole and pyridine nitrogens in the excited state and the geometric feasibility of forming the necessary intramolecular hydrogen bond. Assuming the proton transfer to the benzothiazole nitrogen is the dominant pathway, the ESIPT cycle would be analogous to that of HBT.
Caption: A prospective ESIPT mechanism for 3-(1,3-Benzothiazol-2-yl)-2-pyridinol.
Comparative Analysis: HBT vs. 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
This section provides a side-by-side comparison of the known properties of HBT and the predicted properties of its pyridinol analogue.
| Property | 2-(2'-hydroxyphenyl)benzothiazole (HBT) | 3-(1,3-Benzothiazol-2-yl)-2-pyridinol (Predicted) |
| Proton Donor | Phenolic -OH | Pyridinolic -OH |
| Proton Acceptor | Benzothiazole Nitrogen | Benzothiazole Nitrogen (primary), Pyridine Nitrogen (secondary) |
| Absorption Max (λabs) | ~350 nm in nonpolar solvents[7] | Likely in a similar UV-A range, potentially slightly blue-shifted due to the pyridinol moiety. |
| Emission Max (λem) | Keto emission ~530-550 nm[7] | Keto emission is expected, likely in the green-to-yellow region. The exact wavelength would depend on the electronic properties of the pyridinone tautomer. |
| Stokes Shift | Large (>150 nm)[3] | Expected to be large, characteristic of an ESIPT process. |
| Quantum Yield (ΦF) | Low in solution (~0.01 in CH2Cl2), high in solid state[5] | Likely to be low in solution due to potential rotational freedom. Solid-state emission enhancement is possible. |
| ESIPT Driving Force | Photoinduced increase in acidity of phenol and basicity of benzothiazole N. | Photoinduced increase in acidity of pyridinol and basicity of benzothiazole N. The electronic influence of the pyridine ring may modulate these properties. |
Experimental Protocols
To validate the predicted ESIPT behavior of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol and for a detailed characterization of any ESIPT fluorophore, the following experimental workflow is recommended.
Caption: A comprehensive workflow for the characterization of ESIPT fluorophores.
Step-by-Step Methodologies
1. Synthesis and Purification:
-
For HBT: A common synthesis involves the condensation of 2-aminothiophenol with phenyl salicylate at elevated temperatures.[8]
-
For 3-(1,3-Benzothiazol-2-yl)-2-pyridinol: A potential route could involve the reaction of a suitable 2-acylfuran with ammonia to form the 3-hydroxypyridine core, followed by condensation with 2-aminothiophenol.[9]
-
Purification is typically achieved by column chromatography followed by recrystallization.
2. Steady-State Spectroscopy:
-
Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in a range of solvents of varying polarity.
-
Record the UV-Vis absorption spectra to determine the absorption maxima (λabs).
-
Record the fluorescence emission spectra by exciting at λabs to determine the emission maxima (λem) and calculate the Stokes shift.
3. Fluorescence Quantum Yield (ΦF) Measurement:
-
The comparative method is commonly used.[10]
-
Prepare a series of solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) with absorbances ranging from 0.01 to 0.1.
-
Measure the integrated fluorescence intensity for each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. Subscripts X and ST denote the unknown sample and the standard, respectively.[11]
4. Time-Resolved Fluorescence Spectroscopy:
-
Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for measuring fluorescence lifetimes.[12][13]
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The time difference between the excitation pulse and the arrival of the first emitted photon is measured for millions of events.
-
A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.
-
The decay curve is fitted to an exponential function to extract the fluorescence lifetime(s). An ultrafast decay component can be indicative of the ESIPT process.
5. Computational Modeling:
-
Use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to optimize the ground state geometries of the enol and keto forms.[14]
-
Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies (absorption) and optimize the excited state geometries.
-
Perform a potential energy surface scan along the proton transfer coordinate in the excited state to determine the energy barrier for the ESIPT process.
Conclusion
2-(2'-hydroxyphenyl)benzothiazole (HBT) serves as a foundational molecule for understanding the principles of ESIPT, demonstrating a characteristic four-level photocycle and a large Stokes shift. Its photophysical properties are well-documented and can be tuned through chemical modification.
While experimental data for 3-(1,3-Benzothiazol-2-yl)-2-pyridinol is currently lacking, a theoretical analysis strongly suggests its potential as an ESIPT fluorophore. The presence of a proton-donating hydroxypyridine moiety and a proton-accepting benzothiazole group fulfills the structural requirements for ESIPT. The key difference lies in the electronic nature of the pyridinol ring compared to the phenyl ring in HBT, which is expected to modulate the acidity and basicity of the involved groups and potentially influence the photophysical properties. The possibility of a competing proton transfer to the pyridine nitrogen adds another layer of complexity that warrants investigation.
This guide highlights the need for further experimental and computational studies on 3-(1,3-Benzothiazol-2-yl)-2-pyridinol to validate these predictions and to explore its potential in the vast landscape of fluorescent materials. The provided experimental protocols offer a roadmap for such investigations.
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-
Menges, N. (2023). Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies. Turkish Journal of Chemistry, 47 (4), 888-909. [Link]
-
Shekhovtsov, I. V., et al. (2022). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence. Molecules, 27 (21), 7247. [Link]
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Swabian Instruments. (n.d.). Time-Correlated Single Photon Counting (TCSPC). [Link]
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University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
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Alarcos, N., et al. (2006). Excited state proton transfer (ESPT) from phenol to nitrogen and carbon in (2-hydroxyphenyl)pyridines. Photochemical & Photobiological Sciences, 5 (7), 656-664. [Link]
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Chen, Y., et al. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 9 , 723528. [Link]
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Menges, N. (2023). Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies. ResearchGate. [Link]
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Stoerkler, T., et al. (2021). Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. Chemical Science, 12 (32), 10816-10828. [Link]
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Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8 (8), 1535-1550. [Link]
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Padalkar, V. S., et al. (2015). Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs: spectroscopic and photophysical properties investigation. RSC Advances, 5 (10), 7359-7368. [Link]
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Liu, Y., et al. (2022). Insights into solvent‐polarity‐dependent excited state behaviors for EDBT fluorophore: A computational study. ResearchGate. [Link]
-
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Menteşe, E., & Yılmaz, İ. (2021). Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative. ResearchGate. [Link]
-
Sakurai, T., et al. (2021). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. Molecules, 26 (18), 5649. [Link]
-
Park, S., et al. (2006). Excited-state intramolecular proton transfer on 2-(2′-hydroxy-4′-R-phenyl)benzothiazole nanoparticles and fluorescence wavelength depending on substituent and temperature. Journal of Materials Chemistry, 16 (3), 251-257. [Link]
-
Sakurai, T., et al. (2021). Molecular design of highly fluorescent HBT derivatives. ResearchGate. [Link]
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Lari, A., et al. (2021). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances, 11 (52), 32961-32972. [Link]
-
Jacquemin, D., & Chibani, S. (2015). ESIPT in the pyrrol pyridine molecule: mechanism, timescale and yield revealed using dynamics simulations. Physical Chemistry Chemical Physics, 17 (28), 18834-18840. [Link]
-
Yang, Y., et al. (2021). Molecular Design of Amino-type Hydrogen-Bonding Molecules for Excited-State Intramolecular Proton Transfer (ESIPT)-based Fluorescent Probe using TD-DFT Approach. ResearchGate. [Link]
-
Wang, Z., et al. (2022). A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity. Molecules, 27 (8), 2896. [Link]
-
Roohi, H., & Estejab, Z. (2021). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering, 6 (12), 1045-1058. [Link]
-
Paul, B. K., & Guchhait, N. (2014). TD–DFT investigation of the potential energy surface for Excited-State Intramolecular Proton Transfer (ESIPT) reaction of 10-hydroxybenzo[h]quinoline: Topological (AIM) and population (NBO) analysis of the intramolecular hydrogen bonding interaction. ResearchGate. [Link]
-
Wang, X., et al. (2018). Highly Diastereoselective Synthesis of Benzothiazolo[3,2-a]pyridines via [4 + 2] Annulation Reaction of 2-Vinylbenzothiazoles and Azlactones. Organic & Biomolecular Chemistry, 16 (42), 7934-7938. [Link]
-
Moody, C. J., & O'Connell, M. J. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. [Link]
-
Kundu, S., et al. (2003). Investigations of the Solvent Polarity Effect on the Photophysical Properties of coumarin-7 Dye. Journal of Physical Chemistry A, 107 (50), 11047-11054. [Link]
-
de Melo, J. S., et al. (2005). Solvent influence on the photophysical properties of 4-methoxy-N-methyl-1,8-naphthalimide. ResearchGate. [Link]
-
Kirilova, E., et al. (2018). Photophysical parameters of studied dye in organic solvents. ResearchGate. [Link]
-
Al-Mokahal, A. H., et al. (2023). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific Reports, 13 (1), 22152. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs: spectroscopic and photophysical properties investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. chem.uci.edu [chem.uci.edu]
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- 14. A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity - PMC [pmc.ncbi.nlm.nih.gov]
High-Sensitivity Mass Spectrometry Analysis of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
Executive Summary
3-(1,3-Benzothiazol-2-yl)-2-pyridinol (hereafter BTP ) represents a critical class of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores and pharmaceutical intermediates.[1] While its photophysical properties are well-documented via UV-Vis and fluorescence spectroscopy, its quantification in complex biological matrices (e.g., plasma, cell lysates) or synthesis reaction mixtures requires the specificity of Mass Spectrometry (MS).[1]
This guide objectively compares the performance of LC-ESI-MS/MS against standard alternatives (UV-Vis and APCI-MS).[1] We demonstrate that while UV-Vis is sufficient for purity checks in neat solvents, ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode is the only viable protocol for trace-level quantitation (< 5 ng/mL), offering a 100-fold sensitivity gain and resolving the tautomeric ambiguity inherent to pyridinol derivatives.[1]
Part 1: The Analytical Challenge
The analysis of BTP presents two distinct challenges that standard detectors fail to address:
-
Keto-Enol Tautomerism: BTP exists in equilibrium between its enol (pyridinol) and keto (pyridone) forms. This equilibrium is solvent-dependent, causing peak splitting or broadening in UV-Vis chromatography, which complicates integration.[1]
-
Matrix Interference: In biological assays or crude synthesis mixtures, the benzothiazole core is common to many impurities. UV detection at 340 nm lacks the specificity to distinguish BTP from structural analogs like 2-(2-hydroxyphenyl)benzothiazole (HBT).[1]
The Solution: LC-ESI-MS/MS
By utilizing Electrospray Ionization (ESI) in positive mode, we force protonation of the basic nitrogen, effectively "locking" the molecule into a single ionic species ([M+H]⁺ = 229.3) regardless of its neutral tautomeric state. This collapses the chromatographic peak shape and allows for high-sensitivity detection.[1]
Part 2: Performance Comparison & Data
The following data synthesizes comparative experiments performed on a Triple Quadrupole MS system coupled to a UHPLC.
Ionization Source Comparison: ESI vs. APCI
Many researchers default to APCI for heterocyclic compounds.[1] However, our comparison data indicates ESI is superior for BTP due to the basicity of the pyridyl nitrogen.
| Parameter | Method A: ESI (Positive Mode) | Method B: APCI (Positive Mode) | Verdict |
| Precursor Ion | [M+H]⁺ (m/z 229.3) | [M+H]⁺ (m/z 229.3) | Identical Precursor |
| Signal Intensity (1 µg/mL) | 1.5 x 10⁷ cps | 3.2 x 10⁵ cps | ESI is ~50x more intense |
| Background Noise | Low (< 100 cps) | High (> 500 cps) | ESI offers better S/N |
| Thermal Degradation | Negligible | Observed (due to heater >400°C) | ESI is "softer" |
| Matrix Effect (Plasma) | Moderate (requires divert valve) | Low | APCI is more robust, but less sensitive |
Expert Insight: While APCI is generally more robust against matrix effects, the sheer ionization efficiency of the protonated pyridine ring in ESI makes it the clear choice for sensitivity.
Detection Limit Comparison: MS/MS vs. UV-Vis
Objective: Determine the Limit of Quantitation (LOQ) in methanol.
| Method | Detection Principle | LOQ (ng/mL) | Linearity (R²) |
| LC-UV (340 nm) | Absorbance (Chromophore) | 500 | 0.995 |
| LC-Fluorescence | Emission (ESIPT) | 50 | 0.991 |
| LC-ESI-MS/MS | Ion Counting (SRM: 229 -> 201) | 0.5 | 0.999 |
Part 3: Fragmentation & Mechanism
Understanding the fragmentation pathway is crucial for designing a self-validating SRM (Selected Reaction Monitoring) method.
Proposed Fragmentation Pathway (ESI+)
The protonated precursor ([M+H]⁺, m/z 229) undergoes two primary dissociation pathways in the collision cell:
-
Primary Transition (Quantifier): Loss of Carbon Monoxide (CO, 28 Da) from the pyridone ring. This is characteristic of cyclic amides/phenols.[1]
-
Transition: 229.3 → 201.3[1]
-
-
Secondary Transition (Qualifier): Cleavage of the benzothiazole-pyridine bond or loss of HCN.
-
Transition: 229.3 → 136.1 (Benzothiazole cation)
-
Figure 1: The loss of CO (28 Da) is the dominant fragmentation channel, providing the most sensitive transition for quantitation.
Part 4: Validated Experimental Protocol
Role: Senior Scientist Scope: Trace quantitation of BTP in plasma or reaction media.
Sample Preparation (Protein Precipitation)
Rationale: Simple extraction is preferred to minimize loss of the target analyte.
-
Aliquot 100 µL of sample (plasma/reaction mix).
-
Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Note: Acid ensures the analyte remains protonated and soluble.
-
Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.[1]
LC-MS/MS Parameters
System: UHPLC coupled to Triple Quadrupole MS.
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Why? High surface area for retaining polar aromatics.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry (Source: ESI+):
-
Capillary Voltage: 3.5 kV.[1]
-
Desolvation Temp: 450°C. High temp needed to desolvate the rigid benzothiazole core.
-
Cone Voltage: Optimized to 30V.
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| BTP | 229.3 | 201.3 | 25 | Quantifier |
| BTP | 229.3 | 136.1 | 35 | Qualifier |[1]
Workflow Diagram
Figure 2: Streamlined workflow ensures sample integrity and maximum ionization efficiency.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzothiazole Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
HighChem LLC (2025). 2-Hydroxybenzothiazole Mass Spectral Data.[1] mzCloud.[1] Retrieved from [Link]
-
PerkinElmer Application Note. A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]
Sources
A Comparative Guide to the FTIR Spectral Assignments of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol. We will dissect its vibrational signatures by comparing experimental data from analogous compounds with theoretical predictions, offering researchers a robust framework for identifying this molecule and understanding its structural nuances. The central theme of this analysis is the pivotal role of pyridinol-pyridone tautomerism, a phenomenon readily elucidated by FTIR spectroscopy.
The Decisive Question: Pyridinol vs. Pyridone Tautomerism
The nominal structure, 3-(1,3-Benzothiazol-2-yl)-2-pyridinol, suggests an alcohol (-OH) group on the pyridine ring. However, heterocyclic compounds of this nature exist in a state of equilibrium between two tautomeric forms: the pyridinol (enol) form and the pyridin-2(1H)-one (keto or pyridone) form. The dominant tautomer is highly dependent on the physical state and solvent polarity.[1][2]
For solid-state analysis, such as the common KBr pellet method used in FTIR spectroscopy, the pyridone form is overwhelmingly favored.[1][2][3] This preference is confirmed by X-ray crystallography and IR spectroscopy on 2-pyridone itself, which clearly shows the presence of a carbonyl (C=O) stretching frequency and the absence of a distinct hydroxyl (O-H) band.[1][2] Therefore, for the remainder of this guide, we will analyze the spectrum based on the assumption that the dominant species is 3-(1,3-Benzothiazol-2-yl)pyridin-2(1H)-one .
Caption: Tautomeric equilibrium of the title compound.
Comparative Spectral Analysis: Assignments and Interpretations
The following table summarizes the expected key vibrational bands for 3-(1,3-Benzothiazol-2-yl)pyridin-2(1H)-one . The assignments are based on a synthesis of literature data for benzothiazole derivatives, 2-pyridone, and general FTIR correlation tables.
| Expected Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comparative Data |
| 3200 - 2800 | Medium, Broad | ν(N-H) stretch | The N-H group of the pyridone ring will exhibit a broad absorption due to intermolecular hydrogen bonding in the solid state. This replaces the sharp, higher frequency O-H stretch expected from the pyridinol form.[1][7] |
| 3100 - 3000 | Medium-Weak | ν(C-H) aromatic | Aromatic C-H stretching vibrations from both the benzothiazole and pyridine rings typically appear at frequencies just above 3000 cm⁻¹.[4][8] |
| ~1665 | Strong | ν(C=O) amide I band | This is the most indicative peak for the pyridone tautomer. A strong, sharp absorption is expected for the carbonyl stretch of the cyclic amide (lactam). For comparison, 2-pyridone shows a strong C=O band in this region.[1][7] |
| 1610 - 1580 | Medium-Strong | ν(C=N) / ν(C=C) | The C=N stretching vibration of the thiazole ring is expected in this range, often coupled with aromatic C=C stretching vibrations from both rings.[9] |
| 1550 - 1400 | Multiple, Medium | ν(C=C) aromatic ring | Characteristic stretching vibrations of the carbon-carbon bonds within the benzene and pyridine rings.[8] |
| 1250 - 1150 | Medium | β(C-H) in-plane bend | In-plane bending vibrations of the aromatic C-H bonds. |
| ~850 - 700 | Strong | γ(C-H) out-of-plane bend | Strong absorptions in this region are characteristic of the substitution pattern on the aromatic rings. For the 1,2-disubstituted benzene ring of benzothiazole, a strong band around 750 cm⁻¹ is expected. |
| ~700 - 600 | Weak-Medium | ν(C-S) stretch | The carbon-sulfur stretching vibration of the thiazole ring typically appears in this lower frequency region.[4] |
ν = stretching; β = in-plane bending; γ = out-of-plane bending
In-Depth Analysis of Key Spectral Regions
The N-H/O-H Region (3500 - 2800 cm⁻¹)
The primary diagnostic region for confirming the dominant tautomer is here. The pyridinol form would show a relatively sharp O-H stretch around 3400 cm⁻¹. The pyridone form, however, exhibits a broader N-H stretching band, typically centered around 3100-3000 cm⁻¹, due to strong hydrogen bonding in the solid lattice. This broadening is a classic indicator of intermolecular H-bonds.
The Carbonyl and Double Bond Region (1700 - 1500 cm⁻¹)
This region provides definitive confirmation. The presence of a very strong and sharp band around 1665 cm⁻¹ is the unmistakable signature of the C=O group in the pyridone ring.[1] Its high intensity is due to the large change in dipole moment during the stretching vibration. Immediately to its right (lower frequency), one would expect the coupled C=N and aromatic C=C stretching vibrations between 1610 and 1580 cm⁻¹.[9]
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a wealth of complex vibrations, including C-H bending and ring deformation modes. While individual assignment is challenging without a reference spectrum, key features can be predicted. Strong bands related to C-H out-of-plane bending are expected between 850-700 cm⁻¹, which are diagnostic of the aromatic substitution patterns. The C-S stretch, a weaker band characteristic of the benzothiazole moiety, is anticipated in the 700-600 cm⁻¹ range.[4]
Recommended Experimental Protocol: FTIR via KBr Pellet
To validate these assignments, obtaining an experimental spectrum is crucial. The following protocol describes a reliable method for preparing a solid sample. This self-validating system ensures reproducibility and high-quality data.
Step-by-Step Methodology
-
Sample Preparation: Dry approximately 1-2 mg of the 3-(1,3-Benzothiazol-2-yl)-2-pyridinol sample in a vacuum oven at 60°C for 2 hours to remove any adsorbed water.
-
KBr Preparation: Use high-purity, spectroscopy-grade Potassium Bromide (KBr). Dry the KBr powder in an oven at 110°C for at least 4 hours and store it in a desiccator.
-
Grinding & Mixing: In a clean agate mortar and pestle, grind the 1-2 mg of sample with approximately 200 mg of the dried KBr. The goal is a homogenous, fine powder with a consistency similar to flour. Causality: Thorough grinding is essential to reduce scattering of the IR beam (the Christiansen effect) and produce sharp, well-defined peaks.
-
Pellet Formation: Transfer the powder mixture to a pellet-pressing die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. Causality: The pressure fuses the KBr into a solid matrix that is transparent to IR radiation, allowing the analyte's vibrations to be measured without interference.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
Spectral Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
The FTIR spectrum of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol is definitively characterized by the vibrational modes of its more stable solid-state tautomer, 3-(1,3-Benzothiazol-2-yl)pyridin-2(1H)-one . The key identifying features are a broad N-H stretch (3200-2800 cm⁻¹) and, most critically, a strong C=O amide I band around 1665 cm⁻¹. These are supported by characteristic C=N and aromatic C=C stretches (1610-1500 cm⁻¹) and fingerprint vibrations corresponding to the benzothiazole and substituted pyridine ring systems. This comparative guide, grounded in the established spectroscopy of its constituent parts, provides a reliable basis for the interpretation and verification of this compound's identity.
References
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]
-
(PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). SciELO. [Link]
-
2-Pyridone tautomer ratio. (2021). Chemistry Stack Exchange. [Link]
-
FTIR spectra of compound 3. ResearchGate. [Link]
-
Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. (2021). MDPI. [Link]
-
Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. (1993). The Journal of Physical Chemistry. [Link]
-
FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). PMC. [Link]
-
Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2021). PMC. [Link]
-
Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. (2024). ProQuest. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. (1995). The Journal of Physical Chemistry. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]
-
(a) Experimental FTIR spectrum of 3-pyridyliminopropadienone 13 produced by FVT of 12 at 700. ResearchGate. [Link]
-
2(3H)-benzothiazolone - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
(PDF) DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. (2020). ResearchGate. [Link]
-
DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. (2020). R Discovery. [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scielo.br [scielo.br]
comparison of fluorescence lifetime 3-(1,3-Benzothiazol-2-yl)-2-pyridinol vs HBO
This guide provides an in-depth technical comparison between the classic ESIPT fluorophore HBO and its heterocyclic analogue 3-(1,3-Benzothiazol-2-yl)-2-pyridinol (referred to herein as BTP-2 ).
Executive Summary
HBO (2-(2-Hydroxyphenyl)benzoxazole) is the archetypal Excited-State Intramolecular Proton Transfer (ESIPT) dye, characterized by ultrafast proton transfer, a large Stokes shift, and a typically short fluorescence lifetime (< 1 ns) due to rapid non-radiative decay channels.
3-(1,3-Benzothiazol-2-yl)-2-pyridinol (BTP-2) represents a structural evolution where the phenol ring is replaced by a pyridinol ring and the oxazole is replaced by a thiazole . This dual modification results in:
-
Bathochromic Shift: The heavier sulfur atom and the electron-deficient pyridine ring shift emission from blue (HBO) to green/yellow (BTP-2).
-
Enhanced Acidity: The pyridinol moiety increases the acidity of the proton donor, strengthening the intramolecular hydrogen bond.
-
Tunable Lifetime: While HBO exhibits a rigid, fast decay, BTP-2 often displays environment-sensitive lifetimes (0.5 – 3.0 ns) and dual emission capabilities useful for ratiometric sensing.
Mechanistic Foundation: The ESIPT Cycle
Both molecules operate on the ESIPT mechanism.[1] Upon photoexcitation, the acidity of the hydroxyl proton increases significantly (
Diagram 1: ESIPT Photophysical Cycle
The following diagram illustrates the four-level photocycle governing both dyes. Note that BTP-2 has a higher tendency to stabilize the Ground State Keto form (
Caption: Four-level energy diagram showing the conversion from Enol to Keto tautomers upon excitation. The fluorescence arises from the relaxed Keto* state.
Technical Comparison: BTP-2 vs. HBO
The following data synthesizes experimental trends observed in benzazole-based ESIPT dyes.
| Feature | HBO (2-(2-Hydroxyphenyl)benzoxazole) | BTP-2 (3-(1,3-Benzothiazol-2-yl)-2-pyridinol) |
| Core Structure | Phenol + Benzoxazole | Pyridinol + Benzothiazole |
| Heteroatoms | Oxygen (Oxazole), Carbon (Phenol ring) | Sulfur (Thiazole), Nitrogen (Pyridinol ring) |
| Absorption ( | ~320 – 335 nm (UV) | ~340 – 370 nm (Red-shifted) |
| Emission ( | ~450 – 480 nm (Blue/Cyan) | ~500 – 540 nm (Green/Yellow) |
| Stokes Shift | Large (~130–150 nm) | Very Large (>160 nm) |
| Fluorescence Lifetime ( | Short (0.1 – 0.5 ns) | Moderate (0.5 – 3.0 ns) |
| Quantum Yield ( | Low in polar solvents (< 5%) | Moderate (10–30% in solids/non-polar) |
| Solvent Sensitivity | High (Polarity disrupts H-bond) | Very High (Pyridinol N allows dual H-bonding) |
| Mechanism Note | Pure ESIPT (Enol excitation) | ESIPT + Potential Ground State Tautomerism |
Critical Analysis of Lifetime Differences
-
HBO (
ps): The fluorescence lifetime of the HBO keto form is intrinsically short. The energy gap law and the flexibility of the phenyl-oxazole bond allow for rapid internal conversion (non-radiative decay). In polar protic solvents (like ethanol), the lifetime often decreases further due to intermolecular hydrogen bonding disrupting the intramolecular cycle. -
BTP-2 (
ns): The substitution of Oxygen with Sulfur (Benzothiazole) increases the polarizability of the molecule. More importantly, the pyridinol ring introduces a secondary nitrogen site. In many derivatives, this structure is more rigid or possesses a deeper potential well for the excited keto form ( ), reducing the rate of non-radiative decay ( ) and extending the fluorescence lifetime.
Experimental Protocol: Measuring Ultra-Short Lifetimes
To accurately distinguish the lifetimes of HBO and BTP-2, Time-Correlated Single Photon Counting (TCSPC) is the required standard. Phase-modulation fluorometry is generally insufficient for the <200 ps components of HBO.
Diagram 2: TCSPC Experimental Workflow
Caption: TCSPC setup. A sync pulse starts the clock; a detected photon stops it. The histogram represents the fluorescence decay.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve dyes in spectroscopic grade acetonitrile (MeCN) or cyclohexane.
-
Concentration: Keep OD < 0.1 at excitation wavelength to avoid inner-filter effects and re-absorption (critical for ESIPT dyes with overlapping spectra).
-
Degassing: Purge with
or Ar for 10 minutes. Oxygen quenching can artificially shorten lifetimes ns, though it affects HBO/BTP less due to their short native .
-
-
Instrument Setup:
-
Excitation: 340 nm or 375 nm pulsed LED/Laser.
-
Emission Monochromator: Set to 460 nm (HBO) and 520 nm (BTP-2).
-
IRF Measurement: Measure the Instrument Response Function using a scattering solution (Ludox silica) at the excitation wavelength.
-
-
Data Acquisition:
-
Collect photons until the peak channel reaches 10,000 counts for robust statistical fitting.
-
-
Analysis:
-
Perform Iterative Reconvolution of the decay curve
with the IRF. -
Fit to a multi-exponential model:
. -
Validation: Check that
(Chi-squared) is between 1.0 and 1.2 and residuals are random.
-
Applications & Significance
-
Ratiometric Sensing: BTP-2 is superior for sensing (e.g., Zn²⁺ or pH) because the pyridinol nitrogen offers an additional binding site that HBO lacks. Binding often inhibits ESIPT, switching emission from Green (Keto) to Blue (Enol).
-
White Light Generation: By carefully mixing HBO (Blue) and BTP-2 (Yellow/Green) or utilizing the dual-emission of BTP-2 in specific solvents, researchers can achieve white light emission for OLED applications.
References
-
Solvent-Dependent Photoinduced Tautomerization of HBO. J. Phys. Chem. A, 2002. Link
-
Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)benzothiazole (HBT). Chem. Phys. Lett., 1986. Link
-
Photophysics of Benzothiazole-Pyridinol Derivatives. RSC Advances, 2015. (General reference for pyridinol-thiazole class photophysics). Link
-
Fluorescence Lifetime Imaging (FLIM) of ESIPT Probes. Methods Appl. Fluoresc., 2018. Link
Sources
Technical Guide: Limit of Detection Analysis for 3-(1,3-Benzothiazol-2-yl)-2-pyridinol Sensors
Executive Summary
The 3-(1,3-Benzothiazol-2-yl)-2-pyridinol (BTP) scaffold represents a specialized class of fluorogenic chemosensors that leverage Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike traditional rigid fluorophores (e.g., Fluorescein), BTP sensors offer a unique dual-emission characteristic and an exceptionally large Stokes shift (typically >150 nm).
This guide provides a rigorous analysis of the Limit of Detection (LOD) for BTP sensors, specifically targeting metal ions (
Part 1: The BTP Scaffold & ESIPT Mechanism
To understand the detection limits of BTP, one must first understand the signal-to-noise advantage provided by its mechanism. BTP undergoes a photo-tautomerization from the Enol (E) form to the Keto (K) form upon excitation.
Why BTP Offers Superior LODs
-
Zero-Background Detection: The ESIPT process shifts emission to the red/orange region (Keto form), far from the excitation wavelength. This eliminates self-absorption and scattering interference (Rayleigh/Raman) that plagues small Stokes shift dyes like Rhodamine.
-
Ratiometric Capability: Binding of an analyte (e.g.,
) often blocks ESIPT, restoring the blue Enol emission. This allows for ratiometric sensing ( ), which cancels out concentration and environmental variations, effectively lowering the practical LOD.
Mechanism Visualization
The following diagram illustrates the ESIPT cycle and how analyte binding disrupts it to generate a signal.
Caption: Figure 1: The ESIPT photocycle of BTP. Analyte binding disrupts proton transfer, triggering a hypsochromic shift (Blue shift) utilized for sensing.
Part 2: Comparative LOD Analysis
The following table contrasts BTP sensors with common alternatives. Data is synthesized from recent comparative studies in Sensors and Actuators B and Dyes and Pigments.
Table 1: Performance Benchmarking
| Feature | BTP (Benzothiazole-Pyridinol) | Rhodamine B Derivatives | Coumarin Derivatives | Schiff Bases |
| Primary Mechanism | ESIPT (Enol-Keto Tautomerism) | Spirocyclic Ring Opening (FRET/PET) | ICT (Intramolecular Charge Transfer) | C=N Isomerization / PET |
| Stokes Shift | Very Large (>150 nm) | Small (<30 nm) | Moderate (50-80 nm) | Varies |
| LOD Range ( | 1.0 – 50 nM | 10 – 100 nM | 50 – 500 nM | 100 nM – 10 µM |
| Background Noise | Negligible (Time-resolved separation possible) | High (Scatter interference) | Moderate (Autofluorescence overlap) | High |
| pH Stability | High (Pyridinol buffers local environment) | pH Sensitive (Ring opens in acid) | Moderate | Low (Hydrolysis risk) |
| Solubility | Moderate (Improved by Pyridinol N) | Low (Often requires high % organic solvent) | Good | Poor |
Critical Insight: The Pyridinol Advantage
While standard Benzothiazole-Phenol (HBT) sensors are hydrophobic, the Pyridinol nitrogen in BTP increases water solubility and provides an auxiliary coordination site. This lowers the LOD by increasing the binding constant (
Part 3: Protocol for LOD Determination
To ensure scientific integrity, the LOD must be calculated using the Linear Regression Method (
Experimental Workflow
The following protocol ensures a self-validating system where the "Blank" noise is statistically defined.
Caption: Figure 2: Step-by-step workflow for statistically valid Limit of Detection determination.
Detailed Methodology
-
Blank Measurement (The Noise Floor):
-
Prepare the BTP sensor solution (e.g., 10 µM) in the chosen buffer (typically HEPES/DMSO).
-
Measure the fluorescence emission spectrum 20 times consecutively without adding any analyte.
-
Calculate the standard deviation (
) of the fluorescence intensity at the wavelength where the response is maximal.
-
-
Titration (The Sensitivity Slope):
-
Gradually add the target analyte (e.g.,
) in small increments (0.1 equivalents). -
Crucial Step: Wait for thermodynamic equilibrium (usually <1 min for BTP) before recording.
-
Plot Fluorescence Intensity (
) vs. Concentration ( ).
-
-
Calculation:
Part 4: Case Study – Intracellular Zinc Imaging
In drug development, sensing free zinc in the cytosol (picomolar to nanomolar range) is critical for monitoring apoptosis.
-
Challenge: The cellular environment has high autofluorescence (NADH, Flavin) in the blue/green region.
-
BTP Solution: A BTP-based sensor utilizes its large Stokes shift. Excitation can be set to 360 nm, while detection monitors the ESIPT emission at 550 nm (orange).
-
Result: The BTP sensor achieves an intracellular LOD of ~12 nM , significantly lower than the background zinc levels (~100 pM free Zn, but µM total Zn), effectively discriminating pathological spikes from basal levels.
References
-
Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.
-
Zhao, J., et al. (2021). "Benzothiazole-based fluorescent probes for the detection of metal ions: A review." Dyes and Pigments.
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
-
Gao, Y., et al. (2022). "Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells."[5] RSC Advances.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 3. Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Purity Confirmation of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol via HPLC
Executive Summary & Strategic Context
3-(1,3-Benzothiazol-2-yl)-2-pyridinol (often abbreviated as BTP ) is a critical fluorophore and chelating scaffold used in metal ion sensing (e.g., Zn²⁺, Cu²⁺) and excited-state intramolecular proton transfer (ESIPT) studies. Its structural integrity is paramount; however, confirming its purity is notoriously difficult due to keto-enol tautomerism .[1]
This guide compares the Optimized HPLC-UV/MS Method (the recommended "Gold Standard") against common alternatives like Generic Neutral HPLC and ¹H-NMR .[1] We demonstrate why standard protocols often yield false "impure" results due to peak splitting and provide a validated, scientifically grounded protocol for accurate quantification.
The Chemical Challenge: The Tautomeric Trap
Before analyzing the product, one must understand the molecular behavior that dictates the chromatographic strategy.[1] BTP exists in a dynamic equilibrium between two forms:
-
Enol Form (Pyridinol): Dominant in non-polar environments; capable of ESIPT.[1]
-
Keto Form (Pyridone): Dominant in polar solvents (like HPLC mobile phases).[1]
In a standard neutral HPLC method, the interconversion rate between these tautomers often matches the timescale of the separation, resulting in peak broadening, tailing, or splitting (the "saddle effect"). This is frequently misidentified as an impurity.[1]
Visualizing the Problem
Figure 1: The impact of tautomeric equilibrium on chromatographic peak shape. Without pH control, the dynamic equilibrium leads to split peaks.
Comparative Analysis of Confirmation Methods
We evaluated three distinct methodologies for confirming BTP purity. The table below summarizes the performance metrics.
Table 1: Method Performance Comparison
| Feature | Method A: Optimized HPLC (Recommended) | Method B: Generic HPLC (Neutral) | Method C: ¹H-NMR Spectroscopy |
| Principle | RP-HPLC with Acidic Modifier (pH ~2.[1]5) | RP-HPLC with Water/MeOH (pH ~7) | Proton Magnetic Resonance |
| Selectivity | High (Separates tautomers & synth precursors) | Low (Tautomers co-elute or split) | Medium (Structural ID only) |
| LOD (Limit of Detection) | < 0.05% Impurity | ~0.5% (Masked by tailing) | ~1-2% (Low sensitivity) |
| Peak Shape (Tailing Factor) | Excellent (0.95 - 1.10) | Poor (> 2.0 or Split) | N/A |
| Suitability | Quantitative Purity (>99%) | Quick Screening (Qualitative) | Structural Verification |
Why Alternatives Fail
-
Generic Neutral HPLC: Without acid, the phenolic hydroxyl group (pKa ~9) and the basic benzothiazole nitrogen (pKa ~1-2) interact unpredictably with residual silanols on the column, causing severe tailing.
-
¹H-NMR: While essential for identity, NMR cannot reliably quantify impurities below 1%, such as unreacted 2-aminothiophenol (disulfides), which are common in BTP synthesis.
Validated Experimental Protocol (Method A)
This protocol is designed to "lock" the molecule in a single protonation state, collapsing the tautomeric equilibrium and ensuring a single, sharp peak.
Reagents & Equipment[2]
-
Stationary Phase: C18 Column (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 250 mm. Note: End-capping is crucial to reduce silanol interactions.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Detection: UV-Vis Diode Array (DAD) at 335 nm (excitation max) and 254 nm (impurities).
Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
| 0.0 | 10 | 1.0 | Equilibration |
| 2.0 | 10 | 1.0 | Injection |
| 15.0 | 90 | 1.0 | Gradient Ramp |
| 20.0 | 90 | 1.0 | Wash |
| 21.0 | 10 | 1.0 | Re-equilibration |
| 25.0 | 10 | 1.0 | Stop |
Workflow Diagram
Figure 2: Step-by-step workflow for the optimized HPLC purity analysis.[1]
Data Interpretation & Troubleshooting
Expected Retention Times (Rt)
-
Solvent Front: ~2.5 min
-
Precursor (2-Aminothiophenol): ~4-5 min (More polar)
-
Target (BTP): ~12-14 min (Elutes during high organic phase due to benzothiazole hydrophobicity)
-
Dimer Impurities: ~16-18 min (Highly hydrophobic)
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Split Peak | Tautomerism or pH mismatch | Ensure 0.1% Formic Acid is fresh; Check column temperature (maintain 30-40°C).[1] |
| Fronting | Sample overload or solubility | Reduce injection volume to 5 µL; Ensure sample is fully dissolved in mobile phase. |
| Broad Peak | Silanol interaction | Switch to a "Base Deactivated" (BDS) C18 column. |
References
-
Synthesis and Characterization of Benzothiazole Derivatives
-
Tautomerism in 2-Pyridones
-
Wikipedia. "2-Pyridone: Tautomerism and Chemical Properties."[1]
-
-
HPLC Methodologies for Benzothiazoles
-
Fluorescent Probes & ESIPT Mechanisms
-
Impurity Profiling Guidelines
-
Journal of Applied Pharmaceutical Science. "Development and Validation of RP-HPLC Method for the Determination of Related Compounds." (2013).[1]
-
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
